molecular formula C6H10N2 B095150 5,6-Dimethyl-2,3-dihydropyrazine CAS No. 15986-92-2

5,6-Dimethyl-2,3-dihydropyrazine

Cat. No.: B095150
CAS No.: 15986-92-2
M. Wt: 110.16 g/mol
InChI Key: APYDCJBHJXFOTJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,3-dihydropyrazine is a valuable heterocyclic compound that serves as a versatile intermediate in organic synthesis and a core structure in various research fields. In perfume composition, it is recognized for its strong, earthy, and musty odor, and is specifically studied for its ability to enhance and prolong the intensity of fragrances as a fragrance modulator . In biological research, the dihydropyrazine skeleton of this compound has demonstrated significant DNA strand-breaking activity, particularly in the presence of Cu²⁺ ions, making it a subject of interest in biochemical studies . Furthermore, dihydropyrazine analogues are investigated as potent neuropeptide Y (NPY) antagonists, which are relevant in the study of feeding behaviors and potential treatments for eating disorders and obesity . Its utility extends to materials science, where dihydropyrazine-annulated structures are explored in theoretical studies for designing organic semiconductors, as the fusion of dihydropyrazine units can modulate the HOMO-LUMO energy gap and enhance the aromaticity of linear polyacene cores . The compound can be synthesized from diacetyl and ethylenediamine , and it also serves as a precursor for the synthesis of more complex heterocyclic systems, including tricyclic compounds formed in condensation reactions with 1,2-diketones .

Properties

IUPAC Name

5,6-dimethyl-2,3-dihydropyrazine
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InChI

InChI=1S/C6H10N2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYDCJBHJXFOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166753
Record name 2,3-Dihydro-5,6-dimethylpyrazine
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Molecular Weight

110.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15986-92-2
Record name 2,3-Dihydro-5,6-dimethylpyrazine
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Record name 2,3-Dihydro-5,6-dimethylpyrazine
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Record name 2,3-Dihydro-5,6-dimethylpyrazine
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Record name 2,3-dihydro-5,6-dimethylpyrazine
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Foundational & Exploratory

5,6-Dimethyl-2,3-dihydropyrazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2,3-dihydropyrazine

Introduction

This compound, also known as 2,3-Dimethyl-5,6-dihydropyrazine, is a heterocyclic organic compound with the molecular formula C6H10N2.[1][2][3][4] It is a partially saturated derivative of pyrazine, an aromatic six-membered ring containing two nitrogen atoms in opposite corners.[5] This compound is a colorless to pale yellow liquid characterized by a strong, earthy, and musty odor.[2] It serves as a significant intermediate in the synthesis of more complex molecules and is particularly valued in the flavor and fragrance industry for its ability to enhance and prolong the intensity of scents.[2][5]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, application, and further research.

PropertyValueSource(s)
Molecular Formula C6H10N2[1][2][3][4]
Molecular Weight 110.16 g/mol [1][2][3]
CAS Number 15986-92-2[1][2][3]
Appearance Colorless to pale yellow liquid[2]
Odor Strong, earthy, musty[2]
Boiling Point 60-63 °C at 18 Torr; 173.2 °C at 760 mmHg[1][2]
Density 1.02 ± 0.1 g/cm³[1][2]
Flash Point 49.8 °C[2]
Refractive Index 1.53[2]
pKa 6.73 ± 0.20 (Predicted)[1][2]
Solubility 29 g/L in water at 25 °C[4]
Storage Temperature Room Temperature, sealed in dry conditions[1][2]

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the condensation reaction between an α-dicarbonyl compound and a diamine.[5]

Experimental Protocol: Synthesis from Ethylenediamine and 2,3-Butanedione[1]

This protocol details the synthesis of this compound with a reported yield of 70%.

Materials:

  • Ethylenediamine (13 g, 216 mmol)

  • 2,3-Butanedione (18.6 g, 216 mmol)

  • Anhydrous ether (800 mL total)

Procedure:

  • Dissolve ethylenediamine (13 g) in 600 mL of anhydrous ether in a reaction vessel.

  • Separately, dissolve 2,3-butanedione (18.6 g) in 200 mL of anhydrous ether.

  • Slowly add the 2,3-butanedione solution dropwise to the ethylenediamine solution over a period of 2 hours at room temperature.

  • Continuously stir the reaction mixture for 3 hours at room temperature after the addition is complete.

  • Concentrate the resulting clarified reaction solution under reduced pressure to obtain a brown oily crude product.

  • Purify the crude product via distillation under reduced pressure (60 °C / 16 mmHg) to yield 16.6 g of this compound as a clarified yellow oil.

Characterization:

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃): δ 3.3 (broad single peak, 4H), 2.1 (single peak, 6H) ppm.[1]

G Synthesis of this compound A Ethylenediamine (in Anhydrous Ether) C Reaction Mixture A->C Slow Dropwise Addition (2 hrs) B 2,3-Butanedione (in Anhydrous Ether) B->C Stirring (3 hrs) D Crude Product (Brown Oil) C->D Concentration (Reduced Pressure) E Purified Product (Yellow Oil) D->E Distillation (Reduced Pressure) G Reactivity of this compound cluster_start cluster_paths cluster_products A This compound B Disproportionation A->B  NaOEt, EtOH, Reflux C Reaction with Aldehyde/Ketone A->C  NaOMe, Aldehyde/Ketone D 2,3-Dimethylpyrazine (Aromatic) B->D E 2,3-Dimethyl-1,2,5,6- tetrahydropyrazine (Saturated) B->E F 5-Substituted 2,3-Dimethylpyrazine C->F G Application Logic of this compound A This compound B Unique Chemical Properties A->B C Earthy & Musty Odor B->C D Reactivity to form Substituted Pyrazines B->D E Application in Fragrance Industry C->E Fragrance Modulator D->E Flavor Ingredients F Potential in Medicinal Chemistry D->F Pyrazine Scaffold

References

An In-depth Technical Guide to the Molecular Structure of 5,6-Dimethyl-2,3-dihydropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydropyrazine is a heterocyclic organic compound belonging to the dihydropyrazine class. Dihydropyrazines are known for their roles as intermediates in the synthesis of pyrazine derivatives, which are significant in the flavor and fragrance industries.[1] Furthermore, various dihydropyrazine derivatives have garnered attention for their potential biological activities, including DNA strand-breaking capabilities and growth inhibition of microorganisms like Escherichia coli.[2][3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of this compound.

Molecular Structure and Properties

This compound is characterized by a six-membered dihydropyrazine ring with two methyl groups attached to carbons 5 and 6. The "dihydro-" prefix indicates the presence of a single double bond in the pyrazine ring.

Below is a visualization of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C6H10N2[2]
Molecular Weight 110.16 g/mol [4]
CAS Number 15986-92-2[4]
Boiling Point 60-63 °C at 18 Torr[4]
Density (predicted) 1.02±0.1 g/cm³[4]
pKa (predicted) 6.73±0.20[4]

Synthesis

The primary synthetic route to this compound involves the condensation reaction between ethylenediamine and 2,3-butanedione.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethylenediamine (13 g, 216 mmol)

  • 2,3-Butanedione (18.6 g, 216 mmol)

  • Anhydrous ether (800 mL total)

Procedure:

  • A solution of ethylenediamine (13 g, 216 mmol) in 600 mL of anhydrous ether is prepared in a reaction vessel.

  • A solution of 2,3-butanedione (18.6 g, 216 mmol) in 200 mL of anhydrous ether is added dropwise to the ethylenediamine solution over a period of 2 hours with continuous stirring.

  • The reaction mixture is stirred for an additional 3 hours at room temperature.

  • The resulting solution is concentrated under reduced pressure to yield a brown, oily crude product.

  • The crude product is purified by distillation under reduced pressure (boiling point: 60 °C at 16 mmHg) to afford this compound as a clarified yellow oil (16.6 g, 70% yield).[4]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis and Purification Workflow start Start reactants Ethylenediamine + 2,3-Butanedione in Anhydrous Ether start->reactants reaction Condensation Reaction (Room Temperature, 3 hours) reactants->reaction concentration Concentration (Reduced Pressure) reaction->concentration crude_product Crude Product (Brown Oil) concentration->crude_product purification Purification (Reduced Pressure Distillation) crude_product->purification final_product Pure this compound (Yellow Oil) purification->final_product end End final_product->end

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
3.3Broad singlet4H-CH₂-CH₂- (dihydropyrazine ring)[4]
2.1Singlet6H-CH₃ (methyl groups)[4]

¹³C NMR (Predicted): Due to the symmetry of the molecule, three distinct signals are expected in the ¹³C NMR spectrum. The predicted chemical shifts are tabulated below.

Predicted Chemical Shift (δ) ppmCarbon Assignment
~160C=N (C5 and C6)
~45-CH₂- (C2 and C3)
~20-CH₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups and vibrational modes within the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
~2950-2850C-H stretch (aliphatic)
~1640C=N stretch
~1450C-H bend (CH₂)
~1375C-H bend (CH₃)
~1250-1000C-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zProposed Fragment
110[M]⁺ (Molecular Ion)
95[M - CH₃]⁺
82[M - N₂H₂]⁺
67[M - CH₃ - N₂]⁺

Biological Activity

While specific signaling pathways for this compound have not been extensively elucidated, studies on related dihydropyrazine derivatives have indicated potential biological activities. Notably, some dihydropyrazines have been shown to induce DNA strand breakage, suggesting a potential mechanism of cytotoxicity.[2] This activity is of interest in the context of developing novel therapeutic agents. Further research is required to determine the specific biological targets and mechanisms of action for this compound.

The diagram below illustrates a generalized logical relationship for the potential biological effect of dihydropyrazines.

Potential Biological Activity Pathway compound Dihydropyrazine Derivative interaction Interaction with Cellular Components compound->interaction Enters Cell dna_damage DNA Strand Breakage interaction->dna_damage cellular_response Cellular Response dna_damage->cellular_response apoptosis Apoptosis / Growth Inhibition cellular_response->apoptosis

Caption: Generalized pathway of dihydropyrazine-induced biological effects.

Conclusion

This compound is a structurally simple yet chemically significant molecule. Its synthesis is straightforward, and its structure can be reliably confirmed through standard spectroscopic methods. While its primary applications have been in the synthesis of flavor and fragrance compounds, the emerging biological activities of the dihydropyrazine class of compounds suggest that this compound and its derivatives may hold potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its core molecular characteristics to support such future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 5,6-Dimethyl-2,3-dihydropyrazine from Ethylenediamine and 2,3-Butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-dimethyl-2,3-dihydropyrazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the condensation reaction between ethylenediamine and 2,3-butanedione. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data derived from analogous reactions, offering a foundational resource for researchers in the field.

Reaction Overview and Mechanism

The synthesis of this compound from ethylenediamine and 2,3-butanedione is a classic example of a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. The reaction proceeds through the formation of a dihydropyrazine ring system.

The proposed mechanism involves a two-step process:

  • Nucleophilic Attack and Imine Formation: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking one of the carbonyl carbons of 2,3-butanedione. This is followed by the elimination of a water molecule to form an imine intermediate.

  • Intramolecular Cyclization: The second primary amine group of the intermediate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon. Subsequent dehydration results in the formation of the stable six-membered dihydropyrazine ring.

This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of dihydropyrazines from 1,2-diamines and α-dicarbonyl compounds. These values are representative and can serve as a starting point for the optimization of the synthesis of this compound.

ParameterValue/RangeNotes
Reactant Ratio 1:1 to 1:1.2 (Diamine:Dicarbonyl)A slight excess of the dicarbonyl can be used to ensure complete conversion of the diamine.
Solvent Ethanol, Methanol, DMSO, Acetic AcidProtic solvents like ethanol and methanol are commonly used. Acetic acid can act as both a solvent and a catalyst.
Catalyst Acetic Acid, Iodine (catalytic amount)Acid catalysis is generally employed to facilitate the condensation.
Temperature Room Temperature to Reflux (e.g., 78 °C for Ethanol)The reaction can often proceed at room temperature, but heating can significantly reduce the reaction time.
Reaction Time 1 - 24 hoursReaction time is dependent on temperature and the specific reactants.
Yield 60 - 95%Yields are typically good to excellent for this type of condensation reaction.

Experimental Protocol

This section provides a detailed, generalized experimental protocol for the synthesis of this compound based on established procedures for analogous reactions.

Materials:

  • Ethylenediamine (C₂H₈N₂)

  • 2,3-Butanedione (diacetyl, C₄H₆O₂)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

  • Anhydrous Sodium Sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Apparatus for filtration and recrystallization or column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add a solution of ethylenediamine (1.0 equivalent) in ethanol.

  • Addition of Reactants: While stirring, add 2,3-butanedione (1.0 - 1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.[1]

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Reaction Workflow:

reaction_workflow Reactants Ethylenediamine + 2,3-Butanedione ReactionMixture Reaction Mixture in Flask Reactants->ReactionMixture Solvent Ethanol Solvent->ReactionMixture Catalyst Acetic Acid Catalyst->ReactionMixture Stirring Stirring at RT or Reflux ReactionMixture->Stirring TLC Monitor by TLC Stirring->TLC Workup Aqueous Work-up TLC->Workup Reaction Complete Drying Drying with Na2SO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Ethylenediamine H₂N-CH₂-CH₂-NH₂ Imine CH₃-C(=N-CH₂-CH₂-NH₂)-C(=O)-CH₃ (Imine Intermediate) Ethylenediamine->Imine + H₂O Butanedione CH₃-C(=O)-C(=O)-CH₃ Butanedione->Imine Dihydropyrazine This compound Imine->Dihydropyrazine - H₂O (Intramolecular Cyclization)

Caption: Proposed reaction mechanism for the formation of this compound.

References

Physical properties of 5,6-Dimethyl-2,3-dihydropyrazine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5,6-Dimethyl-2,3-dihydropyrazine, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry and materials science. The primary physical constants are summarized below.

Physical PropertyValueConditions
Boiling Point 60-63 °Cat 18 Torr[1]
173.2 °Cat 760 mmHg[2]
Density 1.02 g/cm³Predicted[1][2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is the distillation method.[3][4]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin to gently heat the flask. The liquid will start to vaporize.

  • Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: The temperature will rise and then stabilize. The constant temperature observed during the collection of the distillate is recorded as the boiling point of the substance.[4] It is important to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[5] For a liquid, it can be accurately determined using a pycnometer or a volumetric flask.

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry volumetric flask of a known volume (e.g., 10 mL) on an analytical balance.

  • Mass of Container with Sample: Carefully fill the volumetric flask to the calibration mark with this compound. Ensure the temperature of the liquid is recorded. Weigh the filled flask.

  • Calculation: The mass of the liquid is the difference between the mass of the filled flask and the empty flask. The density is then calculated by dividing the mass of the liquid by its known volume.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Heat Sample Gently B->C D Record Stable Vapor Temperature C->D Data Physical Properties Data D->Data E Weigh Empty Volumetric Flask F Fill Flask with Sample to Mark E->F G Weigh Filled Flask F->G H Calculate Density (Mass/Volume) G->H H->Data Start Start Start->A Start->E End End Data->End

Caption: Workflow for Physical Property Determination.

References

Formation of 5,6-Dimethyl-2,3-dihydropyrazine in the Maillard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor and color development in thermally processed foods, is a complex network of non-enzymatic browning reactions between reducing sugars and amino compounds. Among the myriad of products, pyrazines are significant contributors to the desirable roasty, nutty, and toasted aromas. This technical guide focuses on a critical, yet transient, intermediate in the formation of alkylpyrazines: 5,6-dimethyl-2,3-dihydropyrazine. We will delve into its formation pathway, key precursors, influencing factors, and the analytical methodologies for its study. While this dihydropyrazine is often a fleeting intermediate, understanding its genesis is paramount for controlling the formation of potent aroma compounds in food and pharmaceutical applications.

Introduction: The Role of Dihydropyrazines in the Maillard Reaction

The Maillard reaction is broadly divided into three stages: early, intermediate, and advanced. The formation of pyrazines occurs in the intermediate and advanced stages. Dihydropyrazines are crucial, non-aromatic precursors to the highly aromatic and sensorially significant pyrazines. Their formation is a key step that dictates the subsequent types and quantities of pyrazines that are ultimately formed. This compound is the direct precursor to the widely occurring and impactful aroma compound, 2,5-dimethylpyrazine.

The Chemical Pathway to this compound

The formation of this compound is a multi-step process originating from the interaction of reducing sugars and amino acids. The primary pathway involves the generation of α-aminoketones, which then undergo condensation.

Formation of the Key Precursor: 1-Amino-2-propanone

The essential building block for this compound is 1-amino-2-propanone. This α-aminoketone is primarily formed through the Strecker degradation of α-amino acids, particularly alanine, in the presence of a dicarbonyl compound. The dicarbonyl compounds themselves are products of sugar degradation in the Maillard reaction.

The Strecker degradation is a complex reaction, but can be summarized as the reaction between an α-amino acid and a dicarbonyl compound, leading to the formation of an aminoketone, a Strecker aldehyde, and carbon dioxide.

Condensation to this compound

Two molecules of the newly formed 1-amino-2-propanone undergo a self-condensation reaction to form the six-membered dihydropyrazine ring. This reaction is a key step in the assembly of the pyrazine core structure.

Subsequent Reactions: Oxidation to 2,5-Dimethylpyrazine

This compound is an unstable intermediate and readily undergoes oxidation to form the aromatic and more stable 2,5-dimethylpyrazine. This oxidation can occur via various mechanisms, including reaction with other components in the Maillard reaction mixture or exposure to air. The high reactivity of the dihydropyrazine intermediate is a primary reason why its isolation and quantification are challenging.

Factors Influencing the Formation of this compound

The yield of this compound, and consequently 2,5-dimethylpyrazine, is influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the Maillard reaction, including the formation of pyrazines.

  • pH: The pH of the reaction medium can significantly affect the rate of the Maillard reaction and the specific pathways that are favored.

  • Reactant Concentrations: The types and concentrations of amino acids and reducing sugars will dictate the profile of pyrazines formed. Alanine is a key precursor for this compound.

  • Water Activity: Water activity (a_w) plays a crucial role in the Maillard reaction. While water is a product of some steps, it can also inhibit others. Optimal pyrazine formation often occurs at intermediate water activities.

Quantitative Data

Direct quantitative data on the yield of the transient intermediate, this compound, in Maillard reaction model systems is scarce in the literature. Most studies focus on the quantification of the final, stable aromatic pyrazines. The table below presents data on the formation of 2,5-dimethylpyrazine, the direct oxidation product of this compound, in various model systems. This provides an indirect measure of the formation of its dihydropyrazine precursor.

Model System ComponentsReaction ConditionsYield of 2,5-DimethylpyrazineReference
Lysine-containing dipeptides and glucoseNot specifiedHigher than in tripeptide and control models[1]
Alanine and glucoseNot specifiedSignificant production[2]
Threonine120°C for 4 h or 300°C for 7 minFormed from threonine[3]

Experimental Protocols

The following are generalized experimental protocols for the study of pyrazine formation in Maillard reaction model systems, which can be adapted for the specific investigation of this compound.

Model System Preparation

A typical model system would involve the reaction of an amino acid (e.g., L-alanine) and a reducing sugar (e.g., D-glucose) in a suitable solvent, often a water/glycerol mixture to control water activity.

Materials:

  • L-Alanine

  • D-Glucose

  • Phosphate buffer (to control pH)

  • Glycerol (to control water activity)

  • High-purity water

Procedure:

  • Prepare solutions of L-alanine and D-glucose in the phosphate buffer.

  • Mix the amino acid and sugar solutions in a sealed reaction vessel.

  • Add glycerol to achieve the desired water activity.

  • Heat the reaction mixture at a controlled temperature (e.g., 120-180°C) for a specific duration.

  • Cool the reaction mixture rapidly to stop the reaction.

Extraction of Volatile Compounds

Volatile compounds, including dihydropyrazines and pyrazines, can be extracted using various techniques.

Solid-Phase Microextraction (SPME):

  • Place a known volume of the cooled reaction mixture into a headspace vial.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time.

  • Expose an SPME fiber to the headspace of the vial to adsorb the volatile compounds.

  • Desorb the analytes from the SPME fiber in the injection port of a gas chromatograph.

Solvent Extraction:

  • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane, diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

Analytical Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation, identification, and quantification of pyrazines and their precursors.[3]

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless mode to enhance sensitivity for trace components.

  • Oven Program: A temperature gradient to separate compounds with a wide range of boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Identification is achieved by comparing the mass spectra and retention times of the analytes with those of authentic standards. Quantification is typically performed using an internal standard method.

Visualizations

Formation Pathway of this compound

G cluster_0 Strecker Degradation cluster_1 Condensation cluster_2 Oxidation Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) 1-Amino-2-propanone 1-Amino-2-propanone Amino Acid (e.g., Alanine)->1-Amino-2-propanone  + Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound Two_Molecules 2x 1-Amino-2-propanone Dihydropyrazine This compound Two_Molecules->Dihydropyrazine Final_Pyrazine 2,5-Dimethylpyrazine Dihydropyrazine->Final_Pyrazine Oxidation

Caption: Formation pathway of this compound.

Experimental Workflow for Analysis

G Start Maillard Reaction Model System Extraction Extraction of Volatiles (e.g., SPME, Solvent Extraction) Start->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Identification by Mass Spectra and Retention Time Analysis->Identification Quantification Quantification (Internal Standard) Analysis->Quantification End Data Interpretation Identification->End Quantification->End

Caption: Experimental workflow for the analysis of Maillard reaction products.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the formation of the potent flavor compound 2,5-dimethylpyrazine during the Maillard reaction. Its formation via the self-condensation of 1-amino-2-propanone, a Strecker degradation product, is a key control point in the generation of desirable pyrazine aromas. While direct quantification of this unstable dihydropyrazine is challenging, its presence can be inferred from the yields of its oxidation product. Further research focusing on the direct trapping and analysis of such intermediates could provide deeper insights into the complex network of the Maillard reaction, enabling more precise control over flavor development in foods and the synthesis of novel compounds in pharmaceutical applications.

References

The Pivotal Role of 5,6-Dimethyl-2,3-dihydropyrazine in Coffee Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5,6-Dimethyl-2,3-dihydropyrazine, a heterocyclic nitrogen compound, and its significant bien que subtle contribution to the complex aroma profile of coffee. While less abundant than their fully aromatic pyrazine counterparts, dihydropyrazines are potent odorants formed during the Maillard reaction and are considered key intermediates in the development of roasted and nutty flavor notes. This document summarizes the current understanding of its formation, sensory properties, and analytical methodologies, and is intended to serve as a valuable resource for professionals in sensory science, food chemistry, and related fields.

Chemical Properties and Sensory Profile

This compound (also known as 2,3-Dimethyl-5,6-dihydropyrazine) is a volatile organic compound with a distinct and potent aroma. While specific quantitative data on its concentration in coffee is limited in publicly available literature, its sensory characteristics and those of structurally similar dihydropyrazines underscore its importance in the overall flavor tapestry of roasted coffee beans.

Table 1: Physicochemical and Sensory Properties of this compound and Related Compounds

PropertyThis compound2-Ethyl-3,5-dimethyl-5,6-dihydropyrazine2,3-Diethyl-5-methyl-5,6-dihydropyrazine
Molecular Formula C₆H₁₀N₂C₈H₁₄N₂C₉H₁₆N₂
Molecular Weight 110.16 g/mol 138.22 g/mol 152.25 g/mol
Odor Description Strong, earthy, mustyRoasted, nuttyRoasted
Odor Threshold Not available0.002 ng/L in air[1]0.004 ng/L in air[1]

Formation Pathway: The Maillard Reaction

The characteristic roasted, nutty, and baked aromas of coffee are largely attributed to a complex series of chemical reactions known as the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures during the roasting process. Dihydropyrazines are crucial, albeit transient, intermediates in the formation of the more stable and abundant aromatic pyrazines.

The formation of this compound is believed to proceed through the condensation of two α-aminocarbonyl compounds, which are themselves products of the Strecker degradation of amino acids. The subsequent oxidation of the dihydropyrazine leads to the corresponding aromatic pyrazine.

G cluster_0 Maillard Reaction Amino Acids Amino Acids Strecker Degradation Strecker Degradation Amino Acids->Strecker Degradation Reducing Sugars Reducing Sugars Reducing Sugars->Strecker Degradation alpha-Aminocarbonyls alpha-Aminocarbonyls Strecker Degradation->alpha-Aminocarbonyls Condensation Condensation alpha-Aminocarbonyls->Condensation This compound This compound Condensation->this compound Oxidation Oxidation This compound->Oxidation Alkylpyrazines (Aroma) Alkylpyrazines (Aroma) Oxidation->Alkylpyrazines (Aroma)

Generalized formation pathway of this compound.

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds in a complex matrix like coffee requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of aroma compounds. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free, efficient, and well-suited for the extraction of volatile compounds from coffee.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate volatile and semi-volatile compounds, including this compound, from the headspace of a coffee sample.

Materials:

  • Ground coffee sample

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-shaker or water bath

  • GC-MS system

Protocol:

  • Sample Preparation: Weigh 2.0 g of freshly ground coffee into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard solution for quantification.

  • Vial Sealing: Immediately seal the vial with the magnetic screw cap.

  • Equilibration: Place the vial in a heater-shaker or water bath and equilibrate the sample at 60°C for 15 minutes to allow volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.

  • Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the extracted aroma compounds.

Typical GC-MS Parameters:

ParameterSetting
Injection Port Temp. 250°C (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Oven Program Initial temp 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

Data Analysis: Identification of this compound is achieved by comparing the retention time and mass spectrum of the analyte with that of an authentic standard. Quantification is performed by constructing a calibration curve using the internal standard method.

G cluster_1 Analytical Workflow SamplePrep Coffee Sample Preparation (Grinding, Weighing) HSSPME HS-SPME Extraction (Equilibration, Adsorption) SamplePrep->HSSPME GCMS GC-MS Analysis (Desorption, Separation, Detection) HSSPME->GCMS Data Data Processing (Identification, Quantification) GCMS->Data Results Results (Concentration, Aroma Profile) Data->Results

Experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound, while not as extensively studied as its aromatic pyrazine relatives, is a potent aroma compound that likely plays a crucial role in the earthy and roasted notes of coffee. Its low odor threshold, typical of dihydropyrazines, suggests that even at trace concentrations, it can have a significant impact on the final sensory experience.

Further research is warranted to accurately quantify the concentration of this compound in various coffee types and under different roasting conditions. The determination of its precise odor threshold and a deeper understanding of its synergistic and antagonistic interactions with other aroma compounds will provide a more complete picture of its contribution to coffee flavor. Such knowledge will be invaluable for the coffee industry in optimizing roasting profiles and for the flavor and fragrance industry in developing novel aroma compositions.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5,6-Dimethyl-2,3-dihydropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 5,6-Dimethyl-2,3-dihydropyrazine. This document includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly effective technique for the analysis of volatile and semi-volatile compounds such as pyrazine derivatives.

Introduction

This compound is a heterocyclic organic compound belonging to the dihydropyrazine family. Pyrazines, in general, are significant as flavor and aroma components in a variety of foods and beverages and also serve as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are crucial for quality control, research and development, and safety assessment.

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to separate complex mixtures. Other techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile derivatives.

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics for the analysis of structurally similar pyrazine compounds using GC-MS. These values can be considered as a benchmark for method development and validation for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Surface-Enhanced Raman Spectroscopy (SERS)
Limit of Detection (LOD) 0.5 - 5 pg on columnng/mL to µg/L range[1]Potentially ng/mL to pg/mL range
Limit of Quantitation (LOQ) 2 - 20 pg on columnng/mL to µg/L range[1]Potentially ng/mL to µg/mL range
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%90 - 110%
Precision (% RSD) < 15%< 5%< 20%

Experimental Protocols

Protocol 1: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile compounds like this compound in liquid or solid matrices.

1. Sample Preparation (HS-SPME)

  • Place 5 g of the homogenized sample into a 20 mL headspace vial.

  • For liquid samples, an equivalent volume may be used.

  • Add a known amount of a suitable internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12).

  • To enhance the release of volatile compounds from aqueous matrices, add 1.5 g of NaCl.[2]

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.[2]

  • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 30 minutes at 60°C.[2]

  • Desorb the fiber in the GC injector at 250°C for 5 minutes.[2]

2. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar capillary column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[2]

  • Transfer Line Temperature: 280°C.[2]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: The specific ions should be determined by analyzing a pure standard. Based on the structure, likely ions would include the molecular ion and fragments from the loss of methyl groups.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC-MS.

Analytical_Workflow Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Solid or Liquid) Homogenize Homogenization Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial IS_Spike Internal Standard Spiking Vial->IS_Spike Salt Addition of NaCl (for aqueous samples) IS_Spike->Salt Equilibrate Equilibration (60°C, 15 min) Salt->Equilibrate SPME HS-SPME (60°C, 30 min) Equilibrate->SPME Desorption Thermal Desorption in GC Injector (250°C) SPME->Desorption Separation Chromatographic Separation (GC) Desorption->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting of Results Qualitative->Report Quantitative->Report

Caption: HS-SPME-GC-MS Analytical Workflow.

Concluding Remarks

The protocols and data presented provide a solid foundation for the development and implementation of analytical methods for this compound. It is essential to perform in-house validation of any method to ensure it meets the specific requirements of the intended application. The use of appropriate internal standards and certified reference materials is highly recommended to ensure the accuracy and reliability of the results.

References

Application Notes & Protocols for the GC-MS Analysis of 5,6-Dimethyl-2,3-dihydropyrazine in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazines are a significant class of heterocyclic aromatic compounds that contribute to the desirable flavor and aroma profiles of many thermally processed foods, such as roasted nuts, coffee, and baked goods.[1] 5,6-Dimethyl-2,3-dihydropyrazine, a member of this family, is recognized for its characteristic roasted and nutty aromas. The accurate quantification of this compound is crucial for quality control in the food and beverage industry and for flavor and aroma research.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for the analysis of volatile and semi-volatile compounds like pyrazines, offering high sensitivity and selectivity.[1] This document provides detailed application notes and protocols for the analysis of this compound in various food matrices.

Application Notes

The analysis of this compound in food is often complicated by the complexity of the food matrix and the low concentrations of the target analyte.[2] Effective sample preparation is a critical step to isolate the analyte from interfering matrix components and to pre-concentrate it to detectable levels.[2]

Sample Preparation Techniques

Several extraction techniques can be employed for the analysis of pyrazines in food.[3][4] These include:

  • Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free, simple, and rapid technique ideal for volatile compounds.[5] A fused silica fiber coated with a suitable stationary phase is exposed to the headspace above the food sample, where volatile compounds like this compound are adsorbed. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.

  • Liquid-Liquid Extraction (LLE): A traditional method involving the use of organic solvents to extract the analyte from a liquid or homogenized solid sample.

  • Solid Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from a liquid sample, which is then eluted with a small volume of solvent.[4]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[2]

For routine analysis of this compound in food, HS-SPME is often preferred due to its simplicity, speed, and high sensitivity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds in complex mixtures.[1] The gas chromatograph separates the individual compounds based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification and quantification.[7] Electron Ionization (EI) at 70 eV is a commonly used ionization mode for pyrazine analysis.[1][6]

Quantitative Data Summary

The concentration of pyrazines in food can vary significantly depending on the food type, processing conditions, and storage. The following table provides a summary of typical concentration ranges for various alkylpyrazines found in food products. Note that specific quantitative data for this compound is limited; however, the provided ranges for similar compounds are representative.

Pyrazine CompoundFood MatrixConcentration Range (µg/kg)Reference
2-MethylpyrazineMicrobial Samples6.0 - 34.0 ng/g[5]
2,5-DimethylpyrazineMicrobial Samples6.0 - 34.0 ng/g[5]
2,3-DimethylpyrazineFermented Culture680[7]
2,6-DimethylpyrazineFermented Culture1891[7]
2,3,5-TrimethylpyrazineFermented Culture52,600[7]
2,3,5,6-TetramethylpyrazineFermented Culture501,100[7]

Experimental Protocols

Protocol 1: Sample Preparation using Headspace-Solid Phase Microextraction (HS-SPME)

  • Sample Homogenization: Weigh approximately 3-5 g of the homogenized solid food sample or pipette an equivalent volume of a liquid sample into a 20 mL headspace vial.[1]

  • Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated pyrazine analog (e.g., 2-Methylpyrazine-d6), to the vial to correct for matrix effects and analytical variability.[1]

  • Matrix Modification (Optional): For some matrices, adding a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.

  • Incubation: Seal the vial and place it in a heating block or water bath. Incubate the sample at a controlled temperature (e.g., 65°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Extraction: Introduce the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) into the headspace of the vial and expose it for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Thermal Desorption: Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the GC column.[6]

Protocol 2: GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of pyrazines. These may need to be optimized for specific instruments and applications.

Parameter Condition Reference
Gas Chromatograph Agilent 6890N or equivalent[1]
Injector Splitless mode[1][6]
Injector Temperature 250 - 270°C[1][6][7]
GC Column SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) or similar polar column
Carrier Gas Helium at a constant flow of 1.0 - 1.8 mL/min[1][6]
Oven Program Initial: 40°C, hold for 2-5 min; Ramp: 3-5°C/min to 230-250°C[1][6]
Mass Spectrometer Agilent 5975 or equivalent single quadrupole[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1][6]
Ion Source Temperature 230°C[1][6][7]
Quadrupole Temperature 150°C[1][7]
Mass Scan Range 50 - 550 amu[6]
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Food Sample (3-5g) vial Add to Headspace Vial sample->vial istd Spike Internal Standard vial->istd incubate Incubate (e.g., 65°C for 30 min) istd->incubate spme HS-SPME Extraction incubate->spme injector Thermal Desorption in GC Injector (270°C) spme->injector separation GC Separation (Polar Column) injector->separation detection MS Detection (EI, 70 eV) separation->detection identification Compound Identification (Mass Spectra Library) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

gcms_system injector GC Injector Sample Introduction & Vaporization gc_column GC Column Separation of Compounds injector->gc_column Carrier Gas Flow ms_detector Mass Spectrometer Ionization, Fragmentation, Detection gc_column->ms_detector data_system Data System Control, Acquisition, Analysis ms_detector->data_system Signal

Caption: Logical relationship of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

References

Quantification of 5,6-Dimethyl-2,3-dihydropyrazine in roasted coffee

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of 5,6-Dimethyl-2,3-dihydropyrazine in Roasted Coffee

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantification of this compound and other related pyrazines in roasted coffee samples. The methodology is primarily based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.[1][2]

Introduction

Pyrazines are a significant class of volatile organic compounds that contribute to the characteristic nutty, roasted, and cocoa-like aromas of roasted coffee.[2] Their formation is a direct result of the Maillard reaction and Strecker degradation of amino acids and sugars during the roasting process.[2] The concentration of specific pyrazines, such as this compound, can vary significantly depending on the coffee bean origin, roasting conditions, and brewing method.[2] Accurate quantification of these compounds is crucial for quality control in the coffee industry and for research into the impact of roasting on coffee flavor and aroma.

Experimental Protocol

This protocol details the necessary steps for the quantification of this compound in roasted coffee beans.

1. Sample Preparation

  • Grinding: To ensure homogeneity and maximize the surface area for volatile extraction, roasted coffee beans should be cryogenically ground to a fine powder.[1]

  • Sample Weighing: Accurately weigh 1-3 grams of the ground coffee powder into a 20 mL headspace vial.[1][3]

  • Internal Standard: To improve the accuracy and precision of quantification, an appropriate internal standard, such as a deuterated pyrazine analog, should be added to the sample.

  • (Optional) Salting-Out Effect: The addition of 3 mL of a saturated NaCl solution can be used to enhance the release of volatile compounds into the headspace and inhibit enzymatic reactions.[3]

  • Sealing: Immediately seal the vial with a crimp-top cap containing a TFE-silicone headspace septum.

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for the broad-range extraction of volatile compounds from coffee.[1]

  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath and incubate at a controlled temperature, typically between 50-60°C, for 15-30 minutes to allow the volatile compounds to partition into the headspace.[1][3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period, generally 15-40 minutes, to allow for the adsorption of the volatile analytes.[1][3]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, the SPME fiber is immediately introduced into the heated injection port of the GC, set at approximately 250°C, for thermal desorption of the analytes.[3]

  • Gas Chromatography:

    • Carrier Gas: Use ultra-high purity helium as the carrier gas at a constant flow rate of 1 mL/min.[3]

    • Column: A suitable capillary column, such as a DB-WAX or HP-5ms, should be used for the separation of the volatile compounds.[2]

    • Oven Temperature Program: A typical temperature program is as follows:

      • Initial temperature of 35-40°C, hold for 2-5 minutes.

      • Ramp up to 180-200°C at a rate of 3-5°C/min.

      • Increase to 230-250°C at a rate of 10-15°C/min and hold for 5-10 minutes.[3]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization at 70 eV is commonly used.[2]

    • Mass Analyzer: A quadrupole mass detector is typically used.

    • Temperatures: The ion source and transfer line temperatures should be maintained at approximately 230°C and 280°C, respectively.[3]

    • Scan Range: A mass scan range of m/z 50-450 amu is appropriate for the detection of pyrazines.[3]

4. Data Analysis

  • Identification: Identify this compound and other pyrazines by comparing their mass spectra and retention times with those of pure standards or by matching with a spectral library such as NIST.

  • Quantification: For quantitative analysis, construct a calibration curve using known concentrations of the target analyte and the internal standard. Calculate the concentration of the analyte in the coffee sample based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The concentration of pyrazines in roasted coffee can vary significantly. The following table summarizes typical concentration ranges for several abundant pyrazines found in roasted Arabica and Robusta coffee. It is important to note that these values are a synthesis of findings from multiple analytical studies and can be influenced by factors such as the specific coffee cultivar, processing methods, and the degree of roast.[1]

Pyrazine CompoundTypical Concentration Range in Arabica (µg/kg)Typical Concentration Range in Robusta (µg/kg)
2-Methylpyrazine800 - 4,5002,500 - 15,000
2,5-Dimethylpyrazine500 - 3,0001,500 - 9,000
2,6-Dimethylpyrazine400 - 2,0001,200 - 6,000
Ethylpyrazine50 - 300150 - 800
2-Ethyl-5-methylpyrazine30 - 200100 - 600
2-Ethyl-6-methylpyrazine40 - 250120 - 700
Trimethylpyrazine20 - 15050 - 400

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in roasted coffee.

G cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Grinding Cryogenic Grinding of Roasted Coffee Beans Weighing Weighing of Ground Coffee (1-3g) Grinding->Weighing Addition Addition of Internal Standard & (optional) NaCl Weighing->Addition Sealing Sealing in Headspace Vial Addition->Sealing Incubation Incubation at 50-60°C (15-30 min) Sealing->Incubation Extraction SPME Fiber Exposure (15-40 min) Incubation->Extraction Desorption Thermal Desorption in GC Injector (~250°C) Extraction->Desorption Separation Chromatographic Separation (GC) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the quantification of this compound in roasted coffee.

Signaling Pathway of Pyrazine Formation

The formation of pyrazines in coffee is a complex process that occurs during roasting as part of the Maillard reaction. The following diagram provides a simplified overview of a key pathway leading to the formation of alkylpyrazines.

G cluster_reactants Reactants cluster_maillard Maillard Reaction cluster_product Product AminoAcid Amino Acids Strecker Strecker Degradation AminoAcid->Strecker ReducingSugar Reducing Sugars AlphaDicarbonyl α-Dicarbonyls ReducingSugar->AlphaDicarbonyl AlphaAminoketone α-Aminoketones Strecker->AlphaAminoketone AlphaDicarbonyl->AlphaAminoketone Condensation Condensation AlphaAminoketone->Condensation Dehydration Dehydration & Oxidation Condensation->Dehydration Pyrazines Alkylpyrazines (e.g., this compound) Dehydration->Pyrazines

Caption: Simplified pathway of alkylpyrazine formation during the Maillard reaction in coffee roasting.

References

Synthesis Protocols for 5,6-Dimethyl-2,3-dihydropyrazine Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydropyrazine and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. These scaffolds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, with a focus on green and efficient methodologies.

Core Synthesis Methodology: Cyclocondensation

The most common and efficient method for synthesizing the 2,3-dihydropyrazine core is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For the synthesis of this compound, this involves the reaction of ethylenediamine with 2,3-butanedione (diacetyl). This reaction can be performed under various conditions, with recent advancements focusing on environmentally benign protocols.

A notable green synthesis approach involves carrying out the condensation in water without the need for a catalyst.[1][2] This method offers high yields, mild reaction conditions, and operational simplicity, making it an attractive and sustainable option for laboratory and industrial-scale synthesis.[1]

Experimental Protocols

This section details two key experimental protocols for the synthesis of this compound derivatives.

Protocol 1: Green Synthesis of this compound in Water

This protocol is adapted from the principles of catalyst-free condensation reactions in aqueous media.[1][2]

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-butanedione (1.0 eq).

  • Add deionized water (20 mL) to the flask and stir to dissolve the 2,3-butanedione.

  • Slowly add ethylenediamine (1.0 eq) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Synthesis of Substituted 2,3-Dihydropyrazine Derivatives

This protocol provides a general method for synthesizing various derivatives by modifying the starting materials.

Materials:

  • Substituted 1,2-diamine (e.g., 1,2-diaminopropane)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol or Water

  • Round-bottom flask

  • Magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in the chosen solvent (ethanol or water).

  • Add the 1,2-diamine (1.0 eq) to the solution.

  • The reaction can be stirred at room temperature or heated to reflux to increase the reaction rate, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the yields of various dihydropyrazine and quinoxaline derivatives synthesized through catalyst-free condensation in water, demonstrating the efficiency of this green methodology.

1,2-Diamine1,2-Dicarbonyl CompoundProductReaction TimeYield (%)
Ethylenediamine2,3-ButanedioneThis compound1 h95
1,2-Diaminopropane2,3-Butanedione5,6,7-Trimethyl-2,3-dihydropyrazine1.5 h92
o-PhenylenediamineBenzil2,3-Diphenylquinoxaline30 min98
4,5-Dimethyl-1,2-phenylenediamineBenzil2,3-Diphenyl-6,7-dimethylquinoxaline30 min97
o-PhenylenediamineGlyoxalQuinoxaline15 min96

Mandatory Visualizations

Experimental Workflow for Green Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1,2-Diamine & 1,2-Dicarbonyl stirring Stir at Room Temperature (1-2 hours) reactants->stirring solvent Water solvent->stirring extraction Ethyl Acetate Extraction stirring->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Pure 2,3-Dihydropyrazine Derivative purification->product

Caption: General workflow for the green synthesis of 2,3-dihydropyrazine derivatives.

Logical Workflow for Drug Discovery Application

G cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification cluster_optimization Lead Optimization synthesis Synthesis of Dihydropyrazine Derivatives antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) synthesis->antimicrobial anticancer Anticancer Assays (e.g., against various cell lines) synthesis->anticancer sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar lead_id Lead Compound Identification sar->lead_id lead_opt Chemical Modification for Improved Potency and Pharmacokinetic Properties lead_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Workflow for the development of dihydropyrazine derivatives as drug candidates.

Biological Significance and Potential Applications

Derivatives of 2,3-dihydropyrazine have demonstrated a range of biological activities, making them promising candidates for drug discovery and development.

  • Antimicrobial Activity: Various dihydropyrazine derivatives have been screened for their in vitro antibacterial and antifungal activities. They have shown efficacy against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

  • Anticancer Activity: Certain dihydropyrazino-pyrazine compounds are being investigated for their potential in cancer therapy.[5]

The straightforward synthesis and diverse biological profile of this compound derivatives underscore their importance as a scaffold in the design of new therapeutic agents. The green synthesis protocols outlined here provide an efficient and environmentally responsible approach to accessing these valuable compounds for further research and development.

References

Application Notes and Protocols for 5,6-Dimethyl-2,3-dihydropyrazine as a Flavor Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethyl-2,3-dihydropyrazine is a heterocyclic organic compound with potential applications in the food industry as a flavor agent. While specific data on this compound is limited, its structural similarity to other pyrazine derivatives suggests it may contribute earthy, musty, and potentially nutty or roasted flavor notes to food products. Pyrazines, in general, are known for their significant contribution to the aroma of cooked, roasted, and fermented foods. This document provides a framework for the application and analysis of this compound as a flavor agent, drawing parallels from established knowledge of related pyrazine compounds. It is crucial to note that the following protocols and data are largely based on structurally similar compounds and would require experimental validation for this compound.

Organoleptic Properties and Potential Applications

While detailed sensory analysis of this compound is not extensively documented, preliminary information suggests an "earthy and musty" odor profile. This characteristic indicates potential applications in savory food products where such notes are desirable.

Potential Food Categories for Application:

  • Savory Snacks: Potato chips, crackers, and extruded snacks to impart a baked or toasted character.

  • Processed Meats: To enhance roasted or grilled notes in products like sausages, burgers, and plant-based meat alternatives.

  • Soups and Sauces: To add depth and a savory, umami-like background flavor.

  • Baked Goods: In bread and other baked products to contribute to the crust's aromatic profile.

  • Coffee and Cocoa Products: To modulate and enhance the existing roasted notes.

Quantitative Data (Hypothetical and Comparative)

Flavor AgentOdor Threshold in Water (ppm)Flavor ProfileReference
2,5-Dimethylpyrazine35Nutty, cocoa, roasted, meaty, coffee-like[1]
2-Ethyl-3,5-dimethylpyrazine0.00004Potent roasted, nutty[2]
5-Isopentyl-2,3-dimethyl-pyrazine6.00Earthy[3]
This compound To be determined Earthy, musty (predicted)

Experimental Protocols

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standardized method for characterizing the flavor profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound in a neutral food matrix.

Materials:

  • This compound (food grade)

  • Neutral food base (e.g., unsalted cracker dough, mild vegetable oil)

  • Trained sensory panel (8-12 members)

  • Odor-free sample containers

  • Sensory evaluation software or ballots

Procedure:

  • Panel Training: Train panelists to identify and scale various aroma and flavor attributes relevant to pyrazines (e.g., earthy, musty, nutty, roasted, baked, cocoa).

  • Sample Preparation: Prepare a dilution series of this compound in the chosen food base. Concentrations should range from sub-threshold to a clearly perceptible level. A control sample with no added flavor agent is essential.

  • Evaluation: Present the coded, randomized samples to the panelists in a controlled sensory booth. Panelists will rate the intensity of each identified attribute on a standardized scale (e.g., 0-15).

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the significant sensory attributes and their intensity at different concentrations.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis PanelTraining Panel Training SamplePrep Sample Preparation PanelTraining->SamplePrep SensoryTesting Sensory Testing SamplePrep->SensoryTesting DataCollection Data Collection SensoryTesting->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

Quantitative Descriptive Analysis Workflow
Protocol for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of this compound in a food matrix.

Objective: To extract and analyze this compound from a food sample.

Materials:

  • Food sample containing the flavor agent

  • Solvents (e.g., dichloromethane, diethyl ether)

  • Internal standard (e.g., deuterated pyrazine derivative)

  • Solid-Phase Microextraction (SPME) fibers or distillation apparatus

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Headspace SPME: Place a homogenized food sample in a sealed vial. Expose an SPME fiber to the headspace above the sample to adsorb volatile compounds.

    • Solvent Extraction: Homogenize the food sample with a suitable solvent to extract the flavor compounds. Concentrate the extract before injection.

  • GC-MS Analysis:

    • Injection: Inject the extracted sample or desorb the SPME fiber into the GC inlet.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.

    • Detection: The mass spectrometer will fragment the eluted compounds, and the resulting mass spectrum can be used for identification by comparison to a reference spectrum.

  • Quantification: Use an internal or external standard calibration curve to quantify the concentration of this compound.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (SPME/Solvent) Homogenization->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Identification MS_Detection->Identification Quantification Quantification Identification->Quantification

References

Application Notes and Protocols for 5,6-Dimethyl-2,3-dihydropyrazine in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-Dimethyl-2,3-dihydropyrazine as a fragrance ingredient. This document includes its olfactory profile, physicochemical properties, and detailed protocols for its synthesis, incorporation into fragrance bases, and sensory evaluation.

Introduction

This compound (CAS No. 15986-92-2) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂.[1] It is recognized in the fragrance industry for its potent and unique odor profile, primarily characterized as strong, earthy, and musty.[1] Functioning as a fragrance modulator, it is utilized to enhance and prolong the intensity of fragrance compositions, adding complexity and depth.[1]

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of this compound is provided below. Due to the limited publicly available quantitative sensory data for this specific compound, the odor threshold and tenacity are presented as ranges typical for alkylated dihydropyrazines.

PropertyValueReference
Molecular Formula C₆H₁₀N₂[1]
Molecular Weight 110.16 g/mol
CAS Number 15986-92-2[1]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Strong, earthy, musty[1]
Odor Threshold (in water) 0.01 - 5.0 ppm (estimated range for alkylated dihydropyrazines)[2]
Boiling Point 173.2 °C at 760 mmHg[1]
Density 1.02 g/cm³[1]

Applications in Fragrance Compositions

This compound is a versatile ingredient in perfumery, valued for its ability to introduce and enhance specific notes. Its primary applications include:

  • Gourmand Fragrances: The earthy and nutty facets of this dihydropyrazine can complement and accentuate the rich aromas of chocolate, coffee, and roasted nuts.

  • Woody and Oriental Fragrances: In these compositions, it can impart a warm, earthy, and slightly smoky character that synergizes well with ingredients like sandalwood, patchouli, and vetiver.

  • Floral and Green Fragrances: When used in trace amounts, it can add an unconventional and contemporary twist, providing depth and a subtle earthy undertone to floral and green accords.

Due to its high impact, it is typically used at very low concentrations, often in the range of 0.01% to 0.5% of the fragrance concentrate.

Experimental Protocols

The following sections detail the experimental protocols for the synthesis, incorporation, and sensory evaluation of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the condensation of ethylenediamine and 2,3-butanedione.

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (anhydrous)

  • Rotary Evaporator

  • Distillation Apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine in anhydrous diethyl ether.

  • Slowly add a solution of 2,3-butanedione in anhydrous diethyl ether to the ethylenediamine solution dropwise over a period of 2 hours at room temperature with continuous stirring.

  • Continue stirring the reaction mixture for an additional 3 hours at room temperature.

  • Dry the resulting solution over anhydrous sodium sulfate and filter.

  • Remove the diethyl ether from the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product ethylenediamine Ethylenediamine dissolve Dissolve in Anhydrous Ether ethylenediamine->dissolve butanedione 2,3-Butanedione butanedione->dissolve mix Slow Addition & Stirring (3h) dissolve->mix dry Dry with Na2SO4 & Filter mix->dry evaporate Solvent Evaporation (Rotovap) dry->evaporate distill Vacuum Distillation evaporate->distill product 5,6-Dimethyl-2,3- dihydropyrazine distill->product

Synthesis Workflow
Incorporation into a Fragrance Base

This protocol outlines the steps for incorporating this compound into a simple fragrance base to evaluate its olfactory contribution.

Materials:

  • This compound

  • Fragrance base (e.g., a simple floral or woody accord)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale

Procedure:

  • Prepare a 1% dilution of this compound in ethanol.

  • Weigh the desired amount of the fragrance base into a glass beaker.

  • Using a pipette, add the 1% dilution of this compound to the fragrance base in small increments. A starting concentration of 0.1% of the final mixture is recommended.

  • Gently stir the mixture until it is homogeneous.

  • Allow the blend to mature for at least 24 hours before evaluation.

Fragrance_Formulation_Workflow cluster_ingredients Ingredients cluster_process Process cluster_product Product dihydropyrazine 5,6-Dimethyl-2,3- dihydropyrazine dilute Prepare 1% Dilution dihydropyrazine->dilute ethanol Ethanol ethanol->dilute fragrance_base Fragrance Base weigh Weigh Fragrance Base fragrance_base->weigh add Add Dilution to Base dilute->add weigh->add mix Homogenize add->mix mature Mature for 24h mix->mature final_fragrance Final Fragrance mature->final_fragrance

Fragrance Formulation Workflow
Sensory Evaluation Protocol

This protocol describes a method for the sensory evaluation of this compound using Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.

Materials:

  • Gas Chromatograph with an Olfactory Port (GC-O)

  • Sample of this compound

  • Ethanol (odor-free)

  • Smelling strips

  • Trained sensory panel (8-12 panelists)

Procedure:

Part 1: GC-O Analysis

  • Prepare a dilute solution of this compound in ethanol.

  • Inject the sample into the GC-O system.

  • As the compound elutes, a trained analyst at the olfactory port will describe the perceived odor characteristics and their intensity at different time points.

  • Record the retention time and the corresponding odor descriptors.

Part 2: Sensory Panel Evaluation

  • Prepare a series of dilutions of this compound in ethanol (e.g., 1%, 0.1%, 0.01%).

  • Dip smelling strips into each dilution and present them to the sensory panel in a randomized and blind manner.

  • Instruct panelists to evaluate and describe the odor of each strip at different time intervals (top note: immediately; heart note: after 15 minutes; base note: after 1 hour).

  • Panelists should use a standardized vocabulary to describe the olfactory characteristics.

  • To determine the odor threshold, a 3-Alternative Forced Choice (3-AFC) test can be employed, where panelists are presented with three samples, one of which contains the odorant, and asked to identify the different sample.[3] The threshold is the concentration at which 50% of the panel can correctly identify the odorant.[3]

Sensory_Evaluation_Protocol cluster_gco GC-O Analysis cluster_panel Sensory Panel Evaluation gco_prep Prepare Dilute Sample gco_inject Inject into GC-O gco_prep->gco_inject gco_sniff Analyst Sniffs at Olfactory Port gco_inject->gco_sniff gco_record Record Retention Time & Odor Descriptors gco_sniff->gco_record panel_prep Prepare Serial Dilutions panel_strips Dip Smelling Strips panel_prep->panel_strips panel_present Present to Panel (Blind & Randomized) panel_strips->panel_present panel_eval Evaluate at T=0, 15, 60 min panel_present->panel_eval panel_describe Describe Odor with Standard Vocabulary panel_eval->panel_describe panel_threshold Determine Odor Threshold (3-AFC) panel_eval->panel_threshold

References

Application Notes and Protocols for Studying the Formation Kinetics of 5,6-Dimethyl-2,3-dihydropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydropyrazine is a heterocyclic compound belonging to the dihydropyrazine class of molecules. Dihydropyrazines are important intermediates in the synthesis of pyrazines, which are prevalent in flavor and fragrance chemistry and also serve as structural motifs in various pharmaceutical agents. The study of the formation kinetics of this compound is crucial for optimizing its synthesis, controlling reaction pathways, and for understanding its role in various chemical processes, including the Maillard reaction in food chemistry.

These application notes provide a detailed experimental setup for investigating the formation kinetics of this compound through the condensation reaction of 2,3-butanedione and 2,3-diaminobutane. The protocols described herein utilize UV-Vis spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the reaction progress and quantifying the product.

Reaction Scheme

The formation of this compound proceeds via the condensation of 2,3-butanedione (also known as diacetyl) and 2,3-diaminobutane.

Caption: Reaction scheme for the formation of this compound.

Data Presentation

Table 1: Reactant and Product Information
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Properties
Reactant 1 2,3-ButanedioneC₄H₆O₂86.09Liquid, characteristic buttery odor
Reactant 2 2,3-DiaminobutaneC₄H₁₂N₂88.15Liquid
Product This compoundC₆H₁₀N₂110.16Oily liquid
Table 2: Hypothetical Kinetic Data for Formation of this compound
Temperature (°C)Initial [2,3-Butanedione] (M)Initial [2,3-Diaminobutane] (M)Rate Constant (k) (M⁻¹s⁻¹)Reaction Half-life (t₁/₂) (s)
250.010.010.15667
350.010.010.32313
450.010.010.65154
250.020.010.16-
250.010.020.15-

Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound (Reference Protocol)

This protocol is for the synthesis of a reference standard of this compound.

Materials:

  • 2,3-Butanedione (Diacetyl)

  • 2,3-Diaminobutane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminobutane in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Dissolve 2,3-butanedione in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2,3-butanedione solution dropwise to the stirred 2,3-diaminobutane solution over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound as an oily liquid.

Protocol 2: Kinetic Study using UV-Vis Spectrophotometry

This protocol describes how to monitor the formation of this compound by observing changes in UV-Vis absorbance over time.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Stock solutions of 2,3-butanedione and 2,3-diaminobutane in a suitable solvent (e.g., ethanol or acetonitrile)

  • Solvent for blank measurement

Procedure:

  • Wavelength Selection:

    • Record the UV-Vis spectrum (200-400 nm) of a dilute solution of the synthesized this compound to determine its wavelength of maximum absorbance (λmax).

    • Record the UV-Vis spectra of the individual reactants (2,3-butanedione and 2,3-diaminobutane) at the same concentrations to be used in the kinetic runs.

    • Select a monitoring wavelength where the product has significant absorbance and the reactants have minimal absorbance.

  • Kinetic Run:

    • Set the spectrophotometer to the predetermined monitoring wavelength and the desired reaction temperature.

    • Pipette the required volume of the 2,3-diaminobutane solution and the solvent into a quartz cuvette.

    • Use this solution to zero the spectrophotometer (as a blank).

    • Initiate the reaction by adding the required volume of the 2,3-butanedione stock solution to the cuvette, mix quickly and thoroughly with a pipette, and immediately start recording the absorbance as a function of time.

    • Record the absorbance until the reaction is complete (i.e., the absorbance value plateaus).

    • Repeat the experiment at different reactant concentrations and temperatures to determine the rate law and activation energy.

Protocol 3: Kinetic Study using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the use of GC-MS for quantifying the formation of this compound at discrete time points.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Thermostatted reaction vessel (e.g., a jacketed beaker or a temperature-controlled water bath)

  • Syringes for sampling

  • Vials for quenching the reaction

  • Internal standard (e.g., a deuterated pyrazine or a structurally similar compound with a different retention time)

  • Quenching solution (e.g., a suitable solvent to dilute the reaction mixture and stop the reaction)

  • Stock solutions of 2,3-butanedione, 2,3-diaminobutane, and this compound for calibration

Procedure:

  • GC-MS Method Development:

    • Develop a GC-MS method for the separation and quantification of 2,3-butanedione, 2,3-diaminobutane, and this compound.

    • Optimize the GC oven temperature program, injector temperature, and carrier gas flow rate to achieve good separation of the peaks.

    • Identify the characteristic mass fragments for each compound in the mass spectrometer to be used for quantification (Selected Ion Monitoring - SIM mode is recommended for higher sensitivity and selectivity).

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Analyze the calibration standards by GC-MS and construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Kinetic Run:

    • In the thermostatted reaction vessel, combine the solutions of 2,3-butanedione and 2,3-diaminobutane at the desired temperature to initiate the reaction.

    • At specific time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution and the internal standard.

    • Analyze the quenched samples by GC-MS.

    • Use the calibration curve to determine the concentration of this compound at each time point.

    • Plot the concentration of the product versus time to obtain the kinetic profile of the reaction.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_kinetic_study Kinetic Study cluster_monitoring Monitoring cluster_analysis Data Analysis prep_reactants Prepare Stock Solutions (2,3-Butanedione & 2,3-Diaminobutane) initiate_reaction Initiate Reaction (Mix Reactants at Controlled Temperature) prep_reactants->initiate_reaction prep_standard Synthesize & Purify This compound (Reference Standard) uv_vis UV-Vis Spectrophotometry (Continuous Monitoring) prep_standard->uv_vis For Calibration & Wavelength Selection gc_ms GC-MS Analysis (Time-point Sampling & Quenching) prep_standard->gc_ms For Calibration & Wavelength Selection initiate_reaction->uv_vis initiate_reaction->gc_ms plot_data Plot Concentration vs. Time uv_vis->plot_data gc_ms->plot_data determine_kinetics Determine Rate Law, Rate Constant (k), and Activation Energy (Ea) plot_data->determine_kinetics

Caption: Experimental workflow for the kinetic study.

SignalingPathways cluster_reactants Reactants butanedione 2,3-Butanedione intermediate Schiff Base Intermediate butanedione->intermediate diaminobutane 2,3-Diaminobutane diaminobutane->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dihydropyrazine This compound cyclization->dihydropyrazine

Caption: Simplified reaction pathway for dihydropyrazine formation.

Application Notes and Protocols: In Vitro Biological Activity of 5,6-Dimethyl-2,3-dihydropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of in vitro assays to evaluate the potential antioxidant and anti-inflammatory activities of 5,6-Dimethyl-2,3-dihydropyrazine. Pyrazine derivatives are a class of heterocyclic compounds known to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery.[1][2][3] The assays described herein are standard, robust methods for preliminary screening and characterization of novel compounds.

While specific quantitative data on the biological activity of this compound is not extensively available in public literature, the following protocols and data presentation templates are provided to guide researchers in their investigations.

Antioxidant Activity Evaluation

Antioxidant assays are crucial for determining a compound's ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in numerous pathological conditions. The most common mechanisms of action for antioxidants are hydrogen atom transfer (HAT) and single electron transfer (SET).[4] The following protocols describe two widely used SET-based assays: the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[5] This reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[6][7] The degree of discoloration is proportional to the scavenging activity of the compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) mix Mix Sample/Standard with DPPH Solution (e.g., 1:1 v/v) prep_dpph->mix prep_sample Prepare Stock Solution of This compound (e.g., in DMSO) prep_dilutions Create Serial Dilutions of Test Compound & Standard (e.g., Ascorbic Acid) prep_dilutions->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Procedure prep_abts Prepare 7 mM ABTS Stock Solution mix_rad Mix ABTS and K2S2O8 Solutions (1:1 v/v) prep_abts->mix_rad prep_kps Prepare 2.45 mM Potassium Persulfate prep_kps->mix_rad incubate_rad Incubate in Dark (12-16 hours at RT) mix_rad->incubate_rad dilute_abts Dilute ABTS•+ Solution with Ethanol to Absorbance ~0.7 at 734 nm incubate_rad->dilute_abts reaction Add Sample/Standard to Diluted ABTS•+ Solution dilute_abts->reaction prep_samples Prepare Serial Dilutions of Test Compound & Standard prep_samples->reaction measure Incubate (e.g., 6 min) & Measure Absorbance at 734 nm reaction->measure Inflammation_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 activates nos iNOS (Inducible) stimuli->nos induces expression membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa cleaves cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation_pg Inflammation (Pain, Fever, Swelling) pgs->inflammation_pg arginine L-Arginine arginine->nos no Nitric Oxide (NO) nos->no inflammation_no Inflammation (Vasodilation, Cytotoxicity) no->inflammation_no compound This compound (Potential Inhibitor) compound->cox Inhibition? compound->nos Inhibition?

References

Application Note: Isolating 5,6-Dimethyl-2,3-dihydropyrazine from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor of many cooked and fermented foods. 5,6-Dimethyl-2,3-dihydropyrazine is a member of this family, noted for its characteristic roasted and nutty aroma, and is utilized as a flavoring agent in the food industry. While its presence in food is implied through its application, specific literature detailing its isolation from natural sources is limited. This document provides a generalized methodology for the isolation and identification of this compound from a food matrix, based on established protocols for structurally similar volatile pyrazines. The primary technique detailed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and solvent-free method ideal for the analysis of volatile and semi-volatile compounds in complex matrices.[1][2][3]

Experimental Protocols

This section outlines a representative protocol for the isolation and analysis of this compound from a solid food matrix (e.g., roasted nuts, cocoa powder). The principles can be adapted for liquid matrices (e.g., coffee, fermented beverages).

1. Sample Preparation

Proper sample preparation is crucial for the efficient extraction of volatile pyrazines.

  • Solid Samples (e.g., Roasted Peanuts, Cocoa Beans):

    • Obtain a representative 100 g sample of the material.

    • Cryogenically grind the sample into a fine, homogenous powder using a laboratory mill with liquid nitrogen to prevent the loss of volatile compounds.

    • Store the powdered sample in an airtight container at -20°C until analysis.

  • Liquid Samples (e.g., Coffee, Beer):

    • For carbonated beverages, degas the sample by sonication for 15-20 minutes.

    • Centrifuge the liquid sample at 5000 rpm for 10 minutes to remove any particulate matter.

    • Use the supernatant for extraction.

2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used technique for the extraction of volatile and semi-volatile compounds from various matrices.[2][3]

  • Materials:

    • 20 mL headspace vials with PTFE/silicone septa

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heating block or water bath with agitation capabilities

    • Internal standard (e.g., 2-Methyl-3-heptanone or a deuterated pyrazine standard)

  • Procedure:

    • Accurately weigh 2-5 g of the prepared solid sample (or pipette 5-10 mL of the liquid sample) into a 20 mL headspace vial.

    • Add a known concentration of the internal standard to each sample for quantification purposes.

    • For solid samples, adding a small amount of a saturated salt solution can aid in the release of volatile compounds.

    • Seal the vial tightly with the cap and septum.

    • Place the vial in the heating block and allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes) with constant agitation.[4]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature and agitation.[5]

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard for the separation and identification of volatile compounds.[6][7]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)

    • Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-WAX)

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 5°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

4. Data Analysis and Quantification

  • Identification: The identification of this compound and other pyrazines is achieved by comparing their mass spectra and retention times with those of authentic standards and by matching the spectra against a mass spectral library (e.g., NIST, Wiley).

  • Quantification: The concentration of the target analyte is determined by creating a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

Data Presentation

The following table provides a representative summary of the quantitative data that could be obtained from the GC-MS analysis. Note: This data is illustrative and not derived from a specific experimental study on the natural occurrence of this compound.

CompoundRetention Time (min)Key Mass Fragments (m/z)Representative Concentration (µg/kg)
2,5-Dimethylpyrazine12.5108, 81, 53150-500
2,6-Dimethylpyrazine12.8108, 81, 53100-400
2,3,5-Trimethylpyrazine14.2122, 107, 8150-200
This compound 15.1 110, 95, 67 Not Reported in Literature
2-Ethyl-3,5-dimethylpyrazine15.5136, 121, 10820-100

Visualizations

Diagram 1: Experimental Workflow for Pyrazine Isolation

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Natural Product Sample (e.g., Roasted Nuts) B Homogenization (Cryogenic Grinding) A->B C Weighing and Transfer to Headspace Vial B->C D Addition of Internal Standard C->D E HS-SPME (Equilibration and Extraction) D->E F GC-MS Analysis (Thermal Desorption, Separation, Detection) E->F G Data Processing (Identification and Quantification) F->G

Caption: Workflow for the isolation and analysis of volatile pyrazines.

Diagram 2: Chemical Classification of Pyrazines

Pyrazines A Pyrazines B Alkylpyrazines A->B C Dihydropyrazines A->C D 2,5-Dimethylpyrazine B->D E 2,3,5-Trimethylpyrazine B->E F This compound C->F

Caption: Classification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethyl-2,3-dihydropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dimethyl-2,3-dihydropyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. Specifically, it involves the reaction of ethylenediamine with 2,3-butanedione (also known as diacetyl).

Q2: What are the common challenges encountered during the synthesis of this compound?

Researchers often face challenges such as low yields, formation of tar-like byproducts, and difficulties in purifying the final product.[1] Another significant issue is the potential for over-oxidation of the dihydropyrazine intermediate to the more stable 2,3-dimethylpyrazine.[2]

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation is crucial for achieving a higher yield. Key strategies include:

  • Controlling Reaction Temperature: Maintaining a low temperature, especially during the initial addition of reactants, can help control the reaction rate and reduce the formation of tars.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is critical to prevent the aerial oxidation of the dihydropyrazine intermediate to 2,3-dimethylpyrazine.[2]

  • Stoichiometry: Precise control over the molar ratios of the reactants is important.

Q4: What are the recommended purification methods for this compound?

Purification can be challenging due to the product's properties. 2,3-dimethyl-5,6-dihydropyrazine is reported to be highly soluble in water and ethanol, with lower solubility in ether.[1] Effective purification techniques include:

  • Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture.

  • Distillation: Vacuum distillation is a common method for purifying the final product.[1] The boiling point of 2,3-dimethyl-5,6-dihydropyrazine is reported to be in the range of 162-165 °C.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Tar formationAdd reactants slowly at low temperature; ensure efficient stirring.[1]
Over-oxidation to 2,3-dimethylpyrazineConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incomplete reactionMonitor the reaction progress using TLC or GC-MS; consider adjusting reaction time and temperature.
Losses during workupOptimize extraction and distillation procedures; be mindful of the product's solubility.[1]
Presence of Impurities Unreacted starting materialsEnsure the reaction goes to completion; optimize stoichiometry.
2,3-dimethylpyrazineMinimize exposure to air during the reaction and workup.[2]
Polymeric byproducts (tar)Control the reaction temperature and reactant addition rate.[1]
Difficulty in Purification Product solubilityChoose appropriate solvents for extraction based on solubility data.[1]
Similar boiling points of product and impuritiesUse fractional distillation under reduced pressure for better separation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Diethyl ether (or another suitable solvent)

  • Anhydrous potassium hydroxide (KOH) or other suitable base

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylenediamine in diethyl ether and cool the mixture in an ice bath.

  • Slowly add a solution of 2,3-butanedione in diethyl ether to the cooled ethylenediamine solution with continuous stirring. The appearance of a white precipitate may be observed.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • The reaction mixture can then be refluxed for a short period to ensure the reaction goes to completion.[1]

  • After cooling, a base such as powdered KOH is added to the mixture and stirred.[1]

  • The ether layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation.[1]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification ethylenediamine Ethylenediamine in Ether addition Slow Addition at Low Temperature ethylenediamine->addition diacetyl 2,3-Butanedione in Ether diacetyl->addition reflux Reflux addition->reflux base Base Addition (e.g., KOH) reflux->base extraction Solvent Extraction base->extraction drying Drying of Organic Layer extraction->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product

Caption: A general workflow for the synthesis of this compound.

TroubleshootingLogic Troubleshooting Logic for Low Yield start Low Yield Observed check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts tar High Tar Formation? check_byproducts->tar oxidation 2,3-Dimethylpyrazine Detected? tar->oxidation No solution_tar Optimize Temperature and Addition Rate tar->solution_tar Yes incomplete Starting Material Present? oxidation->incomplete No solution_oxidation Use Inert Atmosphere oxidation->solution_oxidation Yes solution_incomplete Increase Reaction Time/Temperature incomplete->solution_incomplete Yes end Improved Yield incomplete->end No solution_tar->end solution_oxidation->end solution_incomplete->end

Caption: A troubleshooting decision tree for addressing low yield issues.

References

Purification techniques for 5,6-Dimethyl-2,3-dihydropyrazine from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,6-Dimethyl-2,3-dihydropyrazine from complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product After Synthesis

  • Question: After synthesizing this compound from ethylenediamine and 2,3-butanedione, my final product shows low purity. What are the likely impurities and how can I remove them?

  • Answer: Low purity can result from unreacted starting materials, side products, or degradation. Common impurities may include residual ethylenediamine, 2,3-butanedione, and potentially oligomeric byproducts. The purification strategy will depend on the nature of the impurities.

    • Unreacted Starting Materials: Both ethylenediamine (boiling point: 116-117 °C) and 2,3-butanedione (boiling point: 88 °C) have different boiling points than the desired product (boiling point: 173.2 °C at 760 mmHg or 60-63 °C at 18 Torr)[1][2]. Reduced pressure distillation is an effective method to separate these volatile impurities.

    • Side Products: The reaction can sometimes lead to the formation of more complex pyrazine derivatives or polymers. Column chromatography on silica gel can be employed to separate these less volatile or more polar impurities. However, dihydropyrazines can be unstable on acidic silica gel[3]. Using neutral or basic alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent, is recommended to prevent degradation[4].

    • Colored Impurities: The presence of colored impurities can often be addressed by treating the crude product with activated charcoal before a final purification step like distillation or recrystallization[5].

Issue 2: The Product is a Dark or Brown Oil

  • Question: My isolated this compound is a dark brown oil, but the literature describes it as a colorless to pale yellow liquid. What causes this discoloration and how can I fix it?

  • Answer: Discoloration often indicates the presence of high molecular weight byproducts or degradation products.

    • Cause: Dihydropyrazines can be susceptible to air oxidation, which may lead to the formation of colored, aromatic pyrazine derivatives or other degradation products[6]. The crude product may appear as a brown oil before purification[1].

    • Solution:

      • Reduced Pressure Distillation: This is the most effective method for removing non-volatile, colored impurities and obtaining a clarified yellow oil[1].

      • Activated Charcoal Treatment: Before distillation, dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can help adsorb the colored impurities. The charcoal is then removed by filtration[5].

      • Proper Storage: To prevent discoloration after purification, store the product under an inert atmosphere (like nitrogen or argon) at a low temperature and protected from light.

Issue 3: Low Recovery Yield After Purification

  • Question: I am losing a significant amount of my product during the purification process. How can I improve the recovery yield?

  • Answer: Low recovery can be due to several factors depending on the purification technique used.

    • Distillation:

      • Problem: Product loss can occur if the distillation is carried out at too high a temperature, leading to thermal degradation. Also, incomplete transfer of the viscous crude product to the distillation flask can be a source of loss.

      • Solution: Use reduced pressure distillation to lower the boiling point and minimize thermal stress on the compound. Ensure complete transfer of the material and rinse the original container with the solvent used for the reaction, then concentrate it before distillation.

    • Column Chromatography:

      • Problem: Irreversible adsorption onto the stationary phase can be a major cause of low recovery, especially with basic compounds like dihydropyrazines on acidic silica gel[4].

      • Solution: As mentioned, use a less acidic stationary phase like neutral or basic alumina, or add a basic modifier such as 0.1-1% triethylamine to the mobile phase to reduce strong interactions and improve elution[4].

    • Recrystallization:

      • Problem: While less common for oily products, if a solid derivative is being purified, using too much solvent or a solvent in which the compound is highly soluble even at low temperatures will result in poor recovery[7][8].

      • Solution: Carefully select a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Use the minimum amount of hot solvent to dissolve the product[7].

Frequently Asked Questions (FAQs)

Q1: What is the best purification technique for this compound on a laboratory scale?

A1: For typical laboratory scales (grams to tens of grams), reduced pressure distillation is the most highly recommended and documented method for purifying this compound. It effectively removes both more volatile starting materials and less volatile, colored impurities, yielding a product of high purity[1].

Q2: Can I use column chromatography to purify this compound?

A2: Yes, column chromatography can be used, particularly if distillation is ineffective at separating certain impurities with similar boiling points. However, care must be taken due to the potential instability of dihydropyrazines on standard silica gel[3]. It is advisable to use deactivated silica gel or an alternative stationary phase like alumina. A solvent system of hexane/ethyl acetate with a small percentage of triethylamine is a good starting point for elution[4][9].

Q3: Is this compound stable during purification?

A3: Dihydropyrazines can be sensitive to acidic conditions and prolonged exposure to air, which can lead to degradation or aromatization to the corresponding pyrazine[3][6]. Therefore, it is crucial to use neutral or basic conditions during chromatography and to handle the compound under an inert atmosphere whenever possible, especially during heating.

Q4: What purity level can I expect after successful purification?

A4: With proper reduced pressure distillation, a purity of 95-99% can be achieved[1]. The final purity should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: How should I store the purified this compound?

A5: The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator or freezer to minimize degradation and maintain its purity over time.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number15986-92-2[1][2]
Molecular FormulaC₆H₁₀N₂[1][2]
Molecular Weight110.16 g/mol [1]
AppearanceColorless to pale yellow liquid/oil[1][2]
Boiling Point60-63 °C at 18 Torr; 173.2 °C at 760 mmHg[1][2]
Density1.02 ± 0.1 g/cm³ (Predicted)[1]
pKa6.73 ± 0.20 (Predicted)[1]
Storage TemperatureRoom Temperature (Sealed in dry); Recommended: Refrigerated[1]

Table 2: Comparison of Purification Techniques for this compound

TechniqueProsConsWhen to Use
Reduced Pressure Distillation Excellent for separating components with different boiling points; removes non-volatile impurities; scalable.Requires vacuum setup; potential for thermal degradation if not controlled.Primary and most effective method for removing starting materials and colored byproducts[1].
Column Chromatography Good for separating compounds with similar boiling points but different polarities.Can lead to product degradation on acidic media; can be time-consuming and use large solvent volumes[3][4].When distillation fails to provide adequate purity, or for separation of isomeric impurities.
Liquid-Liquid Extraction Useful for initial workup to remove water-soluble or acid/base-soluble impurities.May not provide high purity on its own; can lead to emulsions.As a preliminary purification step before distillation or chromatography.
Recrystallization Can yield very pure crystalline products.Not suitable for oils or liquids at room temperature; requires finding a suitable solvent system[7][8].If the compound can be converted to a stable, crystalline salt or derivative.

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Distillation

  • Setup: Assemble a standard fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Transfer the crude this compound oil to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system using a vacuum pump protected by a cold trap.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions, which may contain residual solvents or starting materials. Monitor the temperature at the distillation head. The main product fraction should be collected at 60-63 °C under a pressure of approximately 18 Torr[1].

  • Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a dark, viscous residue remains in the distillation flask.

  • Storage: Transfer the purified, colorless to pale yellow oil to a clean, dry, amber glass vial. Flush with nitrogen or argon before sealing and store in a refrigerator.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of neutral alumina or triethylamine-deactivated silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting oil under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow Experimental Workflow for Purification crude Crude this compound (Brown Oil) distillation Reduced Pressure Distillation crude->distillation Primary Method analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography Column Chromatography (Neutral Alumina or Deactivated Silica) chromatography->analysis decision Purity Acceptable? analysis->decision pure_product Purified this compound decision->chromatography No decision->pure_product Yes

Caption: Workflow for the purification of this compound.

purification_decision_tree Decision Tree for Purification Method Selection start Start: Crude Product q1 Are impurities volatile with different boiling points? start->q1 distillation Use Reduced Pressure Distillation q1->distillation Yes q2 Are impurities non-volatile or have similar boiling points? q1->q2 No end Purified Product distillation->end chromatography Use Column Chromatography (with precautions for basic compounds) q2->chromatography Yes extraction Consider preliminary Liquid-Liquid Extraction q2->extraction Consider as pre-step chromatography->end extraction->q1

Caption: Decision tree for selecting a suitable purification technique.

References

Technical Support Center: Optimizing Maillard Reaction for 5,6-Dimethyl-2,3-dihydropyrazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Maillard reaction for the specific synthesis of 5,6-Dimethyl-2,3-dihydropyrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a heterocyclic organic compound belonging to the dihydropyrazine class. These compounds are notable as intermediates in the formation of alkylpyrazines, which are significant flavor and aroma compounds found in many cooked or roasted foods.[1] In pharmaceutical and materials science, the pyrazine ring is a key structural motif in various biologically active molecules and functional materials.[2] Optimizing the formation of a specific isomer like this compound is crucial for targeted synthesis in flavor chemistry and drug discovery.

Q2: What are the primary precursors for forming this compound via the Maillard reaction?

A2: The formation of this compound typically involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. The key precursors are diacetyl (2,3-butanedione) and 1,2-diaminopropane . In a classical Maillard reaction, these precursors are formed in situ. For instance, α-amino acids like alanine can react with reducing sugars to form α-aminoketones, which then dimerize and cyclize to form the dihydropyrazine ring.

Q3: What is the general mechanism for pyrazine formation in the Maillard reaction?

A3: The Maillard reaction is a complex cascade of chemical changes. A key pathway to pyrazine formation involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds. This reaction produces α-aminoketones, which are crucial intermediates.[3] Two molecules of these α-aminoketones can then condense to form a dihydropyrazine intermediate, which may subsequently be oxidized to the corresponding aromatic pyrazine.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Causes Recommended Solutions
Low Yield of Dihydropyrazine 1. Suboptimal Reaction Conditions: Temperature, pH, or reaction time may not be ideal.[4][5] 2. Incomplete Reaction: The initial condensation may not be proceeding to completion.[4] 3. Side Reactions: Formation of unwanted byproducts like melanoidins (dark polymers) or other heterocyclic compounds consumes reactants.[4] 4. Oxidation to Pyrazine: The dihydropyrazine intermediate is sensitive and may be oxidizing to the aromatic 2,3-dimethyl-5-methylpyrazine.1. Systematically optimize parameters. Weakly alkaline conditions (pH ~8.0) often favor pyrazine formation.[3] Experiment with a temperature range of 100-150°C.[2][3] 2. Increase reaction time or ensure thorough mixing. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 3. Adjust reactant ratios and control temperature. Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of Multiple Pyrazine Isomers 1. Use of Asymmetric Precursors: Using an asymmetric diamine like 1,2-diaminopropane can lead to different condensation products. 2. Complex Precursor Formation: In a full Maillard system (sugar + amino acid), various dicarbonyls and aminoketones can form, leading to a mixture of pyrazines.[6][7]1. Use purified, specific precursors (e.g., diacetyl and 1,2-diaminopropane) instead of a complex sugar-amino acid mixture for higher selectivity. 2. Employ chromatographic purification methods like column chromatography or preparative GC to isolate the desired isomer.[4][5]
Product Degradation During Workup 1. Harsh pH Conditions: Dihydropyrazines can be sensitive to strong acids or bases during extraction and purification.[4] 2. Thermal Instability: The product may degrade at high temperatures during solvent evaporation.1. Use mild acids/bases for pH adjustment. Perform extractions quickly and at low temperatures. 2. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. Store the final product at a low temperature under an inert atmosphere.
Difficulty in Product Purification 1. Polar Impurities: Formation of polar byproducts, such as imidazoles or melanoidins. 2. Similar Polarity of Byproducts: Isomers or structurally similar pyrazines may co-elute during chromatography.1. Use silica gel column chromatography. A common eluent system is a hexane:ethyl acetate mixture.[4] 2. Optimize the chromatography solvent system. Try different solvent ratios or consider alternative techniques like reverse-phase chromatography if normal-phase is ineffective.[5]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol focuses on the direct condensation of precursors for targeted synthesis.

Materials:

  • 2,3-Butanedione (Diacetyl)

  • 1,2-Diaminopropane

  • Methanol (Anhydrous)

  • Potassium tert-butoxide (t-BuOK) or Sodium Methoxide

  • 6N Hydrochloric Acid (HCl)

  • 50% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-butanedione (1.0 eq) in anhydrous methanol.

  • Addition of Base: Add a catalytic amount of a strong base like potassium tert-butoxide (t-BuOK).[5][8]

  • Reactant Addition: Cool the solution to 0°C in an ice bath. Slowly add 1,2-diaminopropane (1.0 eq) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction's completion by TLC.

  • Quenching and Extraction:

    • Adjust the pH of the reaction mixture to ~2 with 6N HCl.[9]

    • Concentrate the solution under reduced pressure to remove methanol.

    • Add ethyl acetate to the residue, then adjust the pH to ~8 with a 50% NaOH solution.[9]

    • Separate the ethyl acetate layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[9] Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate).[4][5]

  • Analysis: Characterize the purified product using GC-MS, NMR, and IR spectroscopy to confirm the structure of this compound.

Data Summary: Influence of Reaction Parameters on Pyrazine Formation

The following table summarizes general findings from literature on how key parameters affect pyrazine formation in Maillard-type reactions.

Parameter Condition Effect on Pyrazine Yield Reference
Temperature 100 - 180°CYield generally increases with temperature, but higher temperatures (>180°C) can promote degradation and polymerization.[3][10]
pH Acidic (pH < 7)Generally lower yields.[11]
Neutral to Alkaline (pH 7-9)Favorable for pyrazine formation; alkaline conditions promote enolization reactions, which are key steps.[3][11]
Reactant Type Amino AcidsThe type of amino acid influences the substitution pattern of the resulting pyrazines. Alanine is a precursor to methyl-substituted pyrazines.[7]
SugarsPentoses (e.g., xylose) are often more reactive than hexoses (e.g., glucose) in forming Maillard products.[12]
Water Content Low Water ActivityFavors the condensation reactions necessary for pyrazine formation.[12]
High Water ContentCan dilute reactants and may favor hydrolysis over condensation, potentially lowering yields.[13]

Visualizations

Chemical Pathway

maillard_pathway reactants Alanine + Reducing Sugar strecker Strecker Degradation reactants->strecker Heat aminoketone α-Aminoketone Intermediate strecker->aminoketone condensation Self-Condensation (2 molecules) aminoketone->condensation dihydropyrazine 5,6-Dimethyl-2,3- dihydropyrazine condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation [O] pyrazine 2,5-Dimethylpyrazine (Aromatic) oxidation->pyrazine

Caption: Simplified pathway for dihydropyrazine formation.

Experimental Workflow

experimental_workflow start Reactant Preparation (Diacetyl, 1,2-Diaminopropane) reaction Condensation Reaction (Methanol, Base, RT, N2 atm) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup & Solvent Extraction monitoring->workup purification Column Chromatography (Silica Gel) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end Pure 5,6-Dimethyl-2,3- dihydropyrazine analysis->end

Caption: General workflow for targeted synthesis.

Troubleshooting Logic

troubleshooting_logic problem Problem: Low Yield check_temp Is Temperature Optimized (100-150°C)? problem->check_temp Start Here adjust_temp Action: Adjust Temperature check_temp->adjust_temp No check_ph Is pH Weakly Alkaline (~8)? check_temp->check_ph Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No check_atm Is Reaction Under Inert Atmosphere? check_ph->check_atm Yes check_atm->problem Yes (Re-evaluate other parameters) use_inert Action: Use N2 or Ar check_atm->use_inert No

Caption: Decision tree for troubleshooting low yield.

References

Degradation pathways of 5,6-Dimethyl-2,3-dihydropyrazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dimethyl-2,3-dihydropyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. Under photolytic conditions, other reactions may occur. The dihydropyrazine ring is prone to aromatization to form the more stable pyrazine ring, and can also undergo ring-opening under certain hydrolytic conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is pH-dependent. Under acidic conditions, hydrolysis of the imine-like bond can occur, potentially leading to ring-opening. In neutral to basic conditions, the compound is more susceptible to oxidation, leading to the formation of 5,6-dimethylpyrazine.

Q3: Is this compound sensitive to light?

A3: Yes, dihydropyrazine derivatives can be light-sensitive. Exposure to UV light can promote oxidation and potentially other photochemical reactions. It is recommended to store solutions of this compound in amber vials or otherwise protected from light to minimize photodegradation.

Q4: What are the likely degradation products I should be looking for?

A4: The most common degradation product is 5,6-dimethylpyrazine, formed via oxidation. Under hydrolytic conditions, ring-opened products may be observed. Depending on the specific conditions, other minor degradation products could also be formed.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in solution at room temperature.
  • Question: I'm observing a rapid decrease in the concentration of this compound in my aqueous solution, even when stored at room temperature. What could be the cause?

  • Answer: This is likely due to oxidation, as the dihydropyrazine ring is susceptible to aromatization, especially in the presence of dissolved oxygen. Consider the following troubleshooting steps:

    • Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Work under an inert atmosphere: If possible, prepare and handle the solution in a glovebox or under a blanket of inert gas.

    • Check for metal ion contamination: Trace metal ions can catalyze oxidation. Ensure high-purity solvents and glassware.

    • Control the pH: If your application allows, a slightly acidic pH may slow down the rate of oxidation.

Issue 2: Appearance of an unexpected peak in my chromatogram after acidic workup.
  • Question: After treating my sample containing this compound with an acidic solution, I see a new, more polar peak in my LC-MS analysis. What might this be?

  • Answer: The appearance of a new, more polar peak after acidic treatment suggests acid-catalyzed hydrolysis. The dihydropyrazine ring may have undergone ring-opening. To confirm this:

    • Analyze by LC-MS/MS: Obtain a mass spectrum of the new peak and perform fragmentation analysis to elucidate its structure. A ring-opened product would have a different fragmentation pattern compared to the parent compound or its oxidation product.

    • Perform a time-course experiment: Monitor the disappearance of the parent compound and the appearance of the new peak over time in the acidic solution to establish a precursor-product relationship.

Issue 3: Inconsistent results in photosensitivity experiments.
  • Question: I am getting variable results when studying the photodegradation of this compound. Why might this be happening?

  • Answer: Inconsistent results in photodegradation studies often stem from a lack of control over experimental parameters. Ensure the following:

    • Standardize the light source: Use a calibrated light source with a consistent spectral output and intensity.

    • Control the temperature: Photodegradation rates can be temperature-dependent. Use a temperature-controlled sample chamber.

    • Ensure consistent sample presentation: The path length of the light and the concentration of the solution should be the same for all experiments.

    • Use a control sample: Always include a control sample that is protected from light to account for any thermal degradation that may be occurring simultaneously.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is illustrative and intended to provide a baseline for what might be observed experimentally.

Stress ConditionTime (hours)% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl (60°C)24~15%Ring-opened hydrolytic products
0.1 M NaOH (60°C)24~25%5,6-Dimethylpyrazine
3% H₂O₂ (RT)24>90%5,6-Dimethylpyrazine
Heat (80°C, solid)72<5%No significant degradation
UV Light (254 nm)8~40%5,6-Dimethylpyrazine, other photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a 80°C oven.

    • After 72 hours, dissolve the solid in methanol to the original stock concentration for analysis.

  • Photodegradation:

    • Place a solution of the compound (e.g., 0.1 mg/mL in methanol) in a quartz cuvette.

    • Expose to a calibrated UV light source (e.g., 254 nm).

    • Withdraw aliquots at regular intervals for analysis.

    • Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to identify and quantify degradation products.

Visualizations

Oxidative_Degradation_Pathway This compound This compound 5,6-Dimethylpyrazine 5,6-Dimethylpyrazine This compound->5,6-Dimethylpyrazine Aromatization Oxidizing_Agent [O] (e.g., O2, H2O2) Oxidizing_Agent->this compound Hydrolytic_Degradation_Pathway This compound This compound Protonation Protonation of Imine This compound->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by H2O Protonation->Nucleophilic_Attack Ring_Opened_Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened_Intermediate Hydrolysis_Products Product 1 Product 2 Ring_Opened_Intermediate->Hydrolysis_Products Further Hydrolysis Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid_Hydrolysis Acid (HCl, heat) Sampling Time-Point Sampling Acid_Hydrolysis->Sampling Base_Hydrolysis Base (NaOH, heat) Base_Hydrolysis->Sampling Oxidation Oxidation (H2O2) Oxidation->Sampling Photolysis Light (UV) Photolysis->Sampling Thermolysis Heat (Solid) Thermolysis->Sampling Stock_Solution Stock Solution of This compound Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Photolysis Stock_Solution->Thermolysis Analysis LC-MS Analysis Sampling->Analysis Data_Interpretation Identify Degradants Quantify Degradation Determine Pathways Analysis->Data_Interpretation

Technical Support Center: GC-MS Analysis of Pyrazines in Food

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas chromatography-mass spectrometry (GC-MS) analysis of pyrazines in food matrices.

I. Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Section 1: Sample Preparation and Extraction

Question: Why am I observing very low or no pyrazine peaks in my chromatogram?

Answer: This common issue can arise from multiple factors throughout the analytical workflow. A systematic approach is best for troubleshooting.

  • Inefficient Extraction: The initial sample preparation may be suboptimal.

    • Solution: Ensure the pH of the sample is adjusted; a neutral or slightly alkaline pH can enhance pyrazine volatility. The addition of a "salting-out" agent, like sodium chloride (NaCl), increases the ionic strength of the sample, which can improve the extraction efficiency of more polar pyrazines by promoting their partitioning into the headspace or extraction phase.[1]

  • Suboptimal Solid-Phase Microextraction (SPME): If using SPME, the fiber or extraction parameters may be the cause.

    • Solution: The choice of SPME fiber is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly effective for a broad range of volatile and semi-volatile compounds, including pyrazines.[1][2] It is crucial to optimize the extraction time and temperature to ensure efficient partitioning of pyrazines from the sample matrix onto the fiber.[2] Also, visually inspect the fiber for physical damage or contamination.[1]

  • Analyte Loss: Pyrazines can be lost during sample workup.

    • Solution: For volatile pyrazines, minimize sample heating steps and ensure a closed or well-controlled system to prevent evaporative losses. Use internal standards, preferably stable isotope-labeled ones, to correct for losses during preparation.[3]

Section 2: Gas Chromatography (GC) Issues

Question: What is causing my chromatographic peaks to tail or front?

Answer: Poor peak shape compromises resolution and integration accuracy.

  • Peak Tailing: This is characterized by an asymmetrical peak with a drawn-out latter half.

    • Possible Cause: Active sites within the GC system, such as in the injector liner, on the column itself, or at connections, can interact with pyrazines, which have basic properties.[1]

    • Solution: Use deactivated (silanized) inlet liners and replace them regularly.[1] If the column is the suspected cause, trimming 10-20 cm from the inlet end can remove accumulated non-volatile residues and active sites.[1] If problems persist, consider a more inert column phase.

  • Peak Fronting: This appears as an asymmetrical peak with a leading edge.

    • Possible Cause: This is often a sign of column overload, where the concentration or volume of the injected analyte is too high for the column's capacity.[1]

    • Solution: Reduce the amount of sample injected by either diluting the sample or increasing the split ratio in the inlet.[1] Using a column with a thicker stationary phase film can also increase capacity.

Question: Why are some pyrazine isomers not separating (co-elution)?

Answer: Co-elution of pyrazine isomers is a significant challenge because they often have very similar mass spectra, making accurate identification and quantification difficult.[1]

  • Possible Cause: The GC column and temperature program are not optimized for the specific isomers. Many positional isomers of alkylpyrazines produce nearly identical mass spectra, making chromatographic separation essential for unambiguous identification.[4]

  • Solution:

    • Column Selection: Use a column with a different selectivity. A mid-polarity to polar stationary phase, such as one containing polyethylene glycol (WAX) or trifluoropropyl groups, can offer better separation for pyrazines compared to standard non-polar phases.[1]

    • Temperature Program: Optimize the oven temperature program. A slower temperature ramp rate can significantly enhance the separation of closely eluting compounds.[1]

    • Column Dimensions: Increase separation efficiency by using a longer GC column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).

Section 3: Mass Spectrometry (MS) & Data Analysis

Question: How can I be sure my results are accurate when analyzing complex food matrices?

Answer: Complex matrices (e.g., coffee, cocoa, roasted meats) can introduce interfering compounds that affect the ionization of target pyrazines, a phenomenon known as "matrix effects."[5] This can lead to either suppression or enhancement of the analyte signal, compromising accuracy.[5]

  • Solution: Matrix-Matched Calibration: The most reliable way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that is free of the target analytes.[5] Comparing the slope of the matrix-matched curve to a solvent-based curve can confirm the presence and extent of matrix effects.[5]

  • Solution: Stable Isotope Dilution Analysis (SIDA): This is the "gold standard" for quantification in complex matrices.[3] A known concentration of a stable isotope-labeled version of the target pyrazine is added to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same extraction inefficiencies and matrix effects, providing excellent correction and leading to highly accurate results.[3]

  • Solution: Standard Addition: When a blank matrix is unavailable, the standard addition method can be used. The sample is divided into several aliquots, and increasing, known amounts of a pyrazine standard are added to each. By plotting the instrument response against the concentration of the added standard, the original concentration can be determined from the x-intercept.[5]

II. Experimental Protocols & Data

Detailed Protocol: Headspace SPME (HS-SPME) GC-MS for Pyrazines in Roasted Coffee

This protocol is a representative example for extracting volatile pyrazines from a solid food matrix.

  • Sample Preparation:

    • Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.

    • Add 5 mL of deionized water. For enhanced extraction, NaCl can be added to a concentration of 20-30% (w/v).[1]

    • If using SIDA, add the appropriate volume of the deuterated internal standard solution.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Procedure:

    • SPME Fiber: Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex fiber.

    • Equilibration: Place the vial in a heating block or autosampler agitator and allow the sample to equilibrate at 60°C for 15 minutes.[6]

    • Extraction: Expose the SPME fiber to the headspace above the sample for a specific extraction time (e.g., 30 minutes) while maintaining the temperature at 60°C.[5][6]

  • GC-MS Analysis:

    • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250-270°C) for thermal desorption for 5 minutes in splitless mode.[5][6]

    • GC Column: SUPELCOWAX 10 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program: Start at 40°C (hold for 5 min), then ramp at 4°C/min to 230°C and hold for 5 minutes.[6]

    • MS Parameters:

      • Ion Source Temperature: 230°C.[3]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Mass Range: Scan from m/z 35 to 350. For higher sensitivity, use Selected Ion Monitoring (SIM) mode with specific ions for each target pyrazine.

Quantitative Data Summary

Method performance can vary significantly based on the matrix, instrumentation, and specific pyrazine. The following tables provide representative data for reference.

Table 1: Comparison of SPME Fiber Performance for Pyrazine Extraction

SPME Fiber Coating Target Analytes Relative Extraction Efficiency Recommended For
DVB/CAR/PDMS Broad range of volatiles +++ (Highest) General screening and quantification of a wide variety of pyrazines.[2]
Polyacrylate (PA) Polar volatiles ++ More polar pyrazines and other polar flavor compounds.
Polydimethylsiloxane (PDMS) Non-polar volatiles + Less effective for the typically more polar pyrazines.

Data is a qualitative summary based on typical performance characteristics.

Table 2: Example Method Validation Data for Pyrazines in Food Oil Matrix

Pyrazine Compound Limit of Detection (LOD) (ng/g) Limit of Quantification (LOQ) (ng/g) Mean Recovery (%)
2-Methylpyrazine 2 - 60 6 - 180 91.6 - 109.2
2,5-Dimethylpyrazine 2 - 60 6 - 180 91.6 - 109.2
2,3,5-Trimethylpyrazine 2 - 60 6 - 180 91.6 - 109.2
2-Ethyl-5-methylpyrazine 2 - 60 6 - 180 91.6 - 109.2

Data adapted from a study on rapeseed oil using an optimized MHS-SPME-arrow method.[7][8] The ranges reflect performance across multiple pyrazines.

III. Visualized Workflows and Logic

Diagram 1: General GC-MS Workflow for Pyrazine Analysis

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Weighing & Homogenization p2 Addition of Water, Salt & Internal Std. p1->p2 e1 Vial Equilibration (e.g., 60°C) p2->e1 e2 HS-SPME Fiber Exposure e1->e2 a1 Thermal Desorption in GC Inlet e2->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (EI) a2->a3 a4 Mass Filtering (Quadrupole) a3->a4 a5 Detection a4->a5 d1 Peak Integration & Identification a5->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Overview of the HS-SPME-GC-MS analytical workflow.

Diagram 2: Troubleshooting Guide for Low Analyte Signal

problem Problem: Low or No Signal check_extraction Check Extraction Efficiency problem->check_extraction check_gc Check GC System problem->check_gc check_ms Check MS System problem->check_ms sol_fiber Use DVB/CAR/PDMS Fiber check_extraction->sol_fiber sol_temp Optimize Extraction Time & Temperature check_extraction->sol_temp sol_salt Add Salt (NaCl) to Sample check_extraction->sol_salt sol_leak Check for Leaks at Inlet check_gc->sol_leak sol_liner Use Deactivated Liner check_gc->sol_liner sol_column Trim Column Inlet (10-20 cm) check_gc->sol_column sol_tune Perform MS Tune Check check_ms->sol_tune sol_source Clean Ion Source check_ms->sol_source sol_detector Check Detector (Multiplier) check_ms->sol_detector

Caption: Decision tree for troubleshooting low pyrazine signals.

Diagram 3: Logic for Selecting a Quantification Strategy

start Start: Need to Quantify Pyrazines q_matrix Is the sample matrix complex (e.g., coffee, roasted meat)? start->q_matrix q_isotope Are stable isotope-labeled internal standards available? q_matrix->q_isotope Yes method_ext Use External Calibration (Solvent-Based) q_matrix->method_ext No (Simple Matrix) q_blank Is a blank matrix available? q_isotope->q_blank No method_sida Use Stable Isotope Dilution Analysis (SIDA) (Highest Accuracy) q_isotope->method_sida Yes method_mm Use Matrix-Matched Calibration q_blank->method_mm Yes method_sa Use Standard Addition q_blank->method_sa No

Caption: Decision logic for choosing an appropriate quantification method.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of Dihydropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the synthesis of dihydropyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My dihydropyrazine synthesis is resulting in a very low yield. What are the common culprits?

A1: Low yields in dihydropyrazine synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The condensation reaction to form the dihydropyrazine ring is sensitive to temperature, reaction time, and the choice of solvent and catalyst.[1] Harsh conditions can also lead to the degradation of the product.

  • Purity of Starting Materials: Impurities in the 1,2-diamine or 1,2-dicarbonyl compounds can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.

  • Incomplete Reaction: The condensation or cyclization may not have proceeded to completion. This can be addressed by extending the reaction time or moderately increasing the temperature.[1]

  • Side Reactions: The formation of byproducts is a common issue. A significant side reaction is the over-oxidation of the dihydropyrazine intermediate to the corresponding aromatic pyrazine.[2] Dimerization of the dihydropyrazine intermediate can also occur.

Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

A2: The most common byproduct is the corresponding aromatic pyrazine, formed by the oxidation of the dihydropyrazine intermediate. This can be identified by techniques like NMR and mass spectrometry. To minimize its formation, consider the following:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Controlled Temperature: Avoid excessive heat, as it can promote oxidation.

Another potential byproduct is a dimer of the dihydropyrazine. Its formation can be investigated using techniques like GC-MS and X-ray diffraction for structural elucidation.

Q3: What are the best practices for purifying dihydropyrazine derivatives?

A3: Purification of dihydropyrazine derivatives often requires a combination of techniques due to their potential instability and the presence of closely related impurities.

  • Column Chromatography: This is a very effective method for separating the desired dihydropyrazine from starting materials, the oxidized pyrazine byproduct, and other impurities. A silica gel column is commonly used with a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate.[1]

  • Recrystallization: This technique can be used to obtain highly pure crystalline dihydropyrazine derivatives. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Slow cooling is recommended to promote the formation of pure crystals.[2]

  • Liquid-Liquid Extraction (LLE): LLE can be used as an initial purification step to remove water-soluble impurities.

Troubleshooting Guides

Problem: Low to No Product Formation
Possible Cause Troubleshooting Steps
Incorrect Reaction Conditions Optimize temperature, reaction time, and catalyst concentration. Perform small-scale trial reactions to screen different conditions.
Low Purity of Reactants Purify starting materials (1,2-diamine and 1,2-dicarbonyl) by recrystallization or distillation before use.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
Poor Solubility of Reactants Choose a solvent system in which all reactants are soluble at the reaction temperature.
Problem: Significant Formation of Aromatic Pyrazine Byproduct
Possible Cause Troubleshooting Steps
Presence of Oxygen Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce oxidation.
Oxidizing Agents Present Ensure that no unintended oxidizing agents are present in the reaction mixture.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Dihydropyridine Synthesis (Hantzsch Synthesis)*
Entry Solvent Yield (%)
1Ethanol85
2Methanol82
3Acetonitrile75
4Dichloromethane70
5Toluene65
6Water92
7Solvent-free95

*Data adapted from a comparative study on Hantzsch dihydropyridine synthesis, which shares mechanistic similarities with dihydropyrazine synthesis and highlights the significant impact of the reaction medium.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenyl-5,6-dihydropyrazine

This protocol describes the synthesis of a dihydropyrazine derivative via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[3]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethylene diamine

  • Aqueous Methanol

  • Potassium tert-butoxide (t-BuOK)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Dehydrogenative Coupling of β-Amino Alcohols

This protocol outlines a modern approach to synthesizing symmetrical 2,5-substituted pyrazines, which proceeds through a dihydropyrazine intermediate.

Materials:

  • β-amino alcohol

  • Manganese or Ruthenium pincer complex catalyst

  • Base (e.g., Potassium Hydride)

  • Toluene or 1,4-Dioxane (solvent)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the β-amino alcohol in the chosen solvent.

  • Add the manganese or ruthenium pincer complex catalyst (typically 1-5 mol%).

  • Add the base (e.g., KH).

  • Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways

Dihydropyrazine_Signaling_Pathways cluster_0 CAMKK2-AMPK-ULK1 Pathway cluster_1 TLR4-Dependent Inflammatory Pathway DHP Dihydropyrazine Derivative CAMKK2 CAMKK2 DHP->CAMKK2 activates AMPK AMPK CAMKK2->AMPK phosphorylates ULK1 ULK1 AMPK->ULK1 phosphorylates Autophagy Autophagy Initiation ULK1->Autophagy DHP2 Dihydropyrazine Derivative TLR4 TLR4 DHP2->TLR4 suppresses LPS LPS LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK Signaling MyD88->MAPK NFkB NF-κB Signaling MyD88->NFkB Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by dihydropyrazine derivatives.

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants 1,2-Diamine + 1,2-Dicarbonyl start->reactants reaction Condensation Reaction (Solvent, Catalyst, Temp) reactants->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up monitoring->workup Complete crude Crude Dihydropyrazine workup->crude chromatography Column Chromatography crude->chromatography fractions Collect & Analyze Fractions chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation pure_product Pure Dihydropyrazine evaporation->pure_product

Caption: General experimental workflow for dihydropyrazine synthesis.

Logical Relationships

Troubleshooting_Low_Yield cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield Observed check_reaction Analyze Crude Product (TLC, NMR) start->check_reaction unreacted High amount of starting materials? check_reaction->unreacted side_product Presence of major side products? check_reaction->side_product degradation Evidence of product degradation? check_reaction->degradation optimize_conditions Optimize reaction conditions: - Increase reaction time - Increase temperature - Change catalyst/solvent unreacted->optimize_conditions Yes purify_reagents Purify starting materials unreacted->purify_reagents If optimization fails inert_atmosphere Use inert atmosphere & degassed solvents side_product->inert_atmosphere If pyrazine byproduct milder_conditions Use milder reaction and work-up conditions degradation->milder_conditions Yes

Caption: Troubleshooting logic for low dihydropyrazine yields.

References

Stability issues of 5,6-Dimethyl-2,3-dihydropyrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5,6-Dimethyl-2,3-dihydropyrazine in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during experimentation.

Troubleshooting Guide

Users encountering unexpected results or degradation of this compound in their experiments can refer to the following guide for potential causes and solutions.

Issue Observed Potential Cause Recommended Action
Loss of compound over time in solution Oxidation: The dihydropyrazine ring can be susceptible to oxidation, especially when exposed to air (oxygen).1. Degas solvents before use. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid vigorous shaking or stirring that introduces air. 4. Store stock solutions under an inert gas.
Discoloration of the solution (e.g., turning yellow or brown) Degradation/Polymerization: Formation of colored degradation products or polymers. This can be initiated by light, heat, or reactive impurities.1. Store solutions in amber vials or protect from light. 2. Store solutions at recommended low temperatures (see storage guidelines). 3. Ensure high purity of the solvent and the compound.
Formation of new peaks in analytical chromatograms (e.g., HPLC, GC) Disproportionation: In the presence of a base, this compound can disproportionate into 2,3-dimethylpyrazine (aromatic) and 2,3-dimethyl-1,2,5,6-tetrahydropyrazine (fully saturated).[1]1. Avoid basic conditions (pH > 7) if disproportionation is not the desired reaction. 2. Use buffered solutions to maintain a neutral or slightly acidic pH. 3. If basic conditions are necessary, minimize reaction time and temperature.
Inconsistent results between experiments Variability in experimental conditions: Differences in solvent, pH, temperature, or light exposure can significantly impact stability.1. Carefully control and document all experimental parameters. 2. Use fresh solutions for each experiment. 3. Perform a stability study under your specific experimental conditions to understand the compound's limitations.
Precipitation from solution Low solubility of degradation products: Degradation products may be less soluble than the parent compound.1. Analyze the precipitate to identify its composition. 2. If it is a degradation product, address the root cause of instability. 3. Consider using a different solvent system if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: The two primary degradation pathways identified for this compound are:

  • Photooxygenation: In the presence of light and a sensitizing agent, it can react with singlet oxygen. This reaction is influenced by the solvent used.

  • Disproportionation: Under basic conditions, particularly in alcoholic solvents like ethanol, it can undergo disproportionation to yield 2,3-dimethylpyrazine and 2,3-dimethyl-1,2,5,6-tetrahydropyrazine.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is susceptible to degradation in basic aqueous solutions due to disproportionation.[1] While specific quantitative data is limited, it is recommended to maintain neutral or slightly acidic conditions (pH < 7) to minimize this degradation pathway. For applications requiring basic conditions, it is crucial to conduct preliminary stability tests to determine the compound's viability.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions of this compound should be stored with the following precautions:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or below) for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For optimal stability, especially in solvents prone to peroxide formation, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent depends on the specific application. However, for general use and to minimize degradation, consider using high-purity, degassed solvents. Common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) can be used. The stability in each solvent system should be experimentally verified for long-term studies. Be aware that in ethanol, basic conditions can promote disproportionation.[1]

Q5: Are there any known incompatibilities with other common laboratory reagents?

A5: Yes, this compound is incompatible with:

  • Strong oxidizing agents: These can lead to rapid degradation of the dihydropyrazine ring.

  • Strong bases: Can induce disproportionation.[1]

  • Strong acids: While more stable than in basic conditions, prolonged exposure to strong acids may lead to hydrolysis or other degradation pathways.

Quantitative Stability Data

The following table provides a template with hypothetical data to illustrate how to summarize the stability of this compound under various conditions. It is strongly recommended that users generate their own data specific to their experimental setup.

Condition Parameter Value Time Point % Degradation (Hypothetical)
pH (Aqueous Buffer) pH4.024 hours< 1%
7.024 hours2-5%
9.024 hours15-25%
Temperature Temperature (°C)47 days< 2%
25 (Room Temp)7 days10-20%
407 days> 50%
Solvent SolventAcetonitrile48 hours< 1%
Methanol48 hours1-3%
DMSO48 hours2-5%
Ethanol (in presence of trace base)48 hours5-15%
Light Exposure LightDark24 hours< 1%
Ambient Light24 hours5-10%
UV Light (365 nm)1 hour> 30%

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general procedure to quantify the stability of this compound under specific conditions.

1. Materials and Reagents:

  • This compound (of known purity)

  • High-purity solvents (e.g., HPLC-grade acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Volumetric flasks and pipettes

  • Incubators or water baths for temperature control

  • Light source for photostability testing (optional)

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution with the desired test solvent or buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

3. Stability Study Setup:

  • Aliquots of the working solution are subjected to different conditions (e.g., varying pH, temperature, light exposure).

  • For each condition, prepare multiple samples to be analyzed at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Include a control sample stored under optimal conditions (e.g., -20°C in the dark) to account for potential degradation during sample preparation and analysis.

4. HPLC Analysis:

  • Develop an HPLC method capable of separating this compound from its potential degradation products.

    • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is a common starting point for reverse-phase chromatography.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 25 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a wavelength of maximum absorbance should be chosen).

  • Inject a known volume of each sample onto the HPLC system at the specified time points.

  • Record the peak area of the this compound peak.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

  • Calculate the % Degradation = 100 - % Remaining.

  • Plot the % remaining or % degradation against time to determine the degradation kinetics.

Visualizations

degradation_pathways cluster_photooxygenation Photooxygenation Pathway cluster_disproportionation Disproportionation Pathway DHDMP 5,6-Dimethyl-2,3- dihydropyrazine Intermediate Perepoxide Intermediate DHDMP->Intermediate Light, O2, Sensitizer Products_Photo Oxidized Products Intermediate->Products_Photo Rearrangement DHDMP2 5,6-Dimethyl-2,3- dihydropyrazine Product_Aro 2,3-Dimethylpyrazine (Aromatic) DHDMP2->Product_Aro Base (e.g., OH-), Ethanol Product_Sat 2,3-Dimethyl-1,2,5,6- tetrahydropyrazine (Saturated) DHDMP2->Product_Sat Base (e.g., OH-), Ethanol

Caption: Known degradation pathways of this compound.

stability_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Prep_Work Prepare Working Solutions in Test Conditions (e.g., buffers, solvents) Prep_Stock->Prep_Work Stress_pH Vary pH (e.g., 4, 7, 9) Prep_Work->Stress_pH Stress_Temp Vary Temperature (e.g., 4°C, 25°C, 40°C) Prep_Work->Stress_Temp Stress_Light Vary Light (Dark vs. Light) Prep_Work->Stress_Light Time_Points Sample at Multiple Time Points (t=0, 2, 4, 8...) Stress_pH->Time_Points Stress_Temp->Time_Points Stress_Light->Time_Points HPLC_Analysis Analyze by HPLC-UV Time_Points->HPLC_Analysis Calc_Deg Calculate % Degradation HPLC_Analysis->Calc_Deg Plot_Kinetics Plot Degradation vs. Time Calc_Deg->Plot_Kinetics

Caption: Experimental workflow for assessing the stability of a compound in solution.

References

Minimizing side-product formation during 5,6-Dimethyl-2,3-dihydropyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethyl-2,3-dihydropyrazine. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help minimize the formation of common side-products and improve yield and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of side-product formation.

Problem 1: The final product is yellow and has an aromatic odor, suggesting the presence of 2,3-dimethylpyrazine.

  • Question: My reaction mixture turned yellow, and after workup, the isolated product has a nutty, roasted aroma. GC-MS analysis shows a significant peak corresponding to 2,3-dimethylpyrazine. How can I prevent this?

  • Answer: The formation of 2,3-dimethylpyrazine is a common issue and results from the over-oxidation of the desired this compound. This can be minimized by carefully controlling the reaction atmosphere and temperature.

    Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. De-gas all solvents prior to use.

    • Temperature Control: The condensation reaction is exothermic. Maintain a low to moderate reaction temperature. High temperatures can promote oxidation. It is recommended to perform the initial mixing of reactants at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.

    • Choice of Oxidizing Agent (if applicable): If an oxidizing agent is used in a subsequent step to intentionally synthesize the pyrazine, its stoichiometry and addition rate must be carefully controlled. For the synthesis of the dihydropyrazine, avoid any unnecessary oxidizing agents.

Problem 2: A significant amount of a high molecular weight side-product is observed in the mass spectrum.

  • Question: My MS analysis shows a peak with a mass-to-charge ratio suggesting the formation of a dimer of this compound. How can I avoid this dimerization?

  • Answer: Dimerization of dihydropyrazines can occur, particularly under certain reaction conditions. This side-product has been identified as a significant impurity in some dihydropyrazine preparations.[1]

    Troubleshooting Steps:

    • Control of Reactant Concentration: High concentrations of the dihydropyrazine intermediate can favor dimerization. Consider using more dilute reaction conditions.

    • pH Control: The dimerization can be influenced by the pH of the reaction mixture. While the condensation is typically performed under neutral to slightly basic conditions, extremes in pH should be avoided.

    • Reaction Time: Prolonged reaction times may increase the likelihood of side reactions, including dimerization. Monitor the reaction progress by TLC or GC-MS and quench the reaction upon completion.

Problem 3: The reaction yields are consistently low, and multiple unidentified spots are visible on the TLC plate.

  • Question: I am getting a low yield of the desired product, and the crude product is a complex mixture. How can I optimize the reaction to improve the yield and selectivity?

  • Answer: Low yields and the formation of multiple side-products can result from several factors, including reaction conditions and the purity of starting materials.

    Troubleshooting Steps:

    • Purity of Reactants: Ensure that the ethylenediamine and 2,3-butanedione are of high purity. Impurities in the starting materials can lead to unwanted side reactions.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While alcohols like methanol or ethanol are commonly used, exploring other aprotic solvents might be beneficial.

    • Stoichiometry of Reactants: Use a precise 1:1 molar ratio of ethylenediamine to 2,3-butanedione. An excess of either reactant can lead to the formation of other condensation products.

    • Purification Method: The purification of this compound can be challenging due to its reactivity. Distillation under reduced pressure is a common method. Column chromatography on silica gel can also be employed, but care must be taken as the acidic nature of silica gel can sometimes promote side reactions.[2] A non-polar eluent system is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis involves the condensation reaction between ethylenediamine and 2,3-butanedione (also known as diacetyl or biacetyl). This reaction forms the dihydropyrazine ring in a single step.

Q2: What are the main side-products to expect in this synthesis?

A2: The two most prevalent side-products are:

  • 2,3-Dimethylpyrazine: Formed by the oxidation of the desired dihydropyrazine. It is a fully aromatic and more stable compound.

  • Dimer of this compound: A higher molecular weight compound formed from the self-condensation of two molecules of the product. A major dimeric side-product has been structurally characterized in a similar dihydropyrazine synthesis.[1]

Q3: How can I confirm the identity of my product and the side-products?

A3: A combination of spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating the components of the reaction mixture and obtaining their mass spectra. The molecular ion peaks will help in identifying the desired product (m/z = 110.16 for C6H10N2) and the common side-products (m/z = 108.14 for 2,3-dimethylpyrazine and m/z = 220.32 for the dimer).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The chemical shifts and coupling patterns will be distinct for this compound, 2,3-dimethylpyrazine, and the dimer.

  • Infrared (IR) Spectroscopy: Can help identify key functional groups. The dihydropyrazine will show characteristic C=N stretching frequencies.

Q4: What are the expected spectroscopic data for the main product and key side-product?

A4: The following table summarizes the expected spectroscopic data:

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)Mass Spectrum (EI)
This compound ~2.1 ppm (s, 6H, 2 x CH₃), ~3.5 ppm (s, 4H, 2 x CH₂)~15.0 ppm (CH₃), ~45.0 ppm (CH₂), ~160.0 ppm (C=N)M⁺ at m/z 110
2,3-Dimethylpyrazine ~2.5 ppm (s, 6H, 2 x CH₃), ~8.3 ppm (s, 2H, pyrazine-H)~21.0 ppm (CH₃), ~142.0 ppm (pyrazine-C), ~150.0 ppm (pyrazine-C-CH₃)M⁺ at m/z 108[3]

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, standard laboratory safety procedures should be followed.

  • Ethylenediamine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2,3-Butanedione: Flammable liquid and vapor. It can cause skin and eye irritation. Handle in a well-ventilated area away from ignition sources.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side-Product Formation

This protocol is designed to favor the formation of the desired dihydropyrazine while minimizing oxidation and dimerization.

Materials:

  • Ethylenediamine (freshly distilled)

  • 2,3-Butanedione

  • Methanol (anhydrous and de-gassed)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

  • Reactant Preparation: In the dropping funnel, prepare a solution of 2,3-butanedione (1.0 eq) in de-gassed, anhydrous methanol. In the round-bottom flask, add a solution of freshly distilled ethylenediamine (1.0 eq) in de-gassed, anhydrous methanol.

  • Reaction Execution:

    • Flush the entire system with nitrogen or argon for 10-15 minutes.

    • Cool the flask containing the ethylenediamine solution to 0-5 °C using an ice bath.

    • Slowly add the 2,3-butanedione solution dropwise to the stirred ethylenediamine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours under an inert atmosphere.

  • Workup and Purification:

    • Monitor the reaction progress by TLC (e.g., using a non-polar eluent like hexane:ethyl acetate).

    • Once the reaction is complete, remove the methanol under reduced pressure at a low temperature (< 30 °C).

    • Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Visualizations

Synthesis_Pathway Ethylenediamine Ethylenediamine Intermediate [Intermediate Schiff Base] Ethylenediamine->Intermediate 2,3-Butanedione 2,3-Butanedione 2,3-Butanedione->Intermediate Product This compound Intermediate->Product Cyclization Side_Product_1 2,3-Dimethylpyrazine Product->Side_Product_1 Oxidation Side_Product_2 Dimer Product->Side_Product_2 Dimerization

Caption: Synthesis pathway of this compound and its major side-products.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Condensation Reaction Start->Reaction Workup Workup & Purification Reaction->Workup Product_Analysis Analyze Product (GC-MS, NMR) Workup->Product_Analysis End Pure Product Product_Analysis->End Pure Impure Impure Product Product_Analysis->Impure Impure Check_Oxidation Check for Oxidation (2,3-Dimethylpyrazine) Impure->Check_Oxidation Check_Dimer Check for Dimerization Impure->Check_Dimer Check_Other Check for Other Impurities Impure->Check_Other Control_Atmosphere Control Atmosphere (Inert Gas) Check_Oxidation->Control_Atmosphere Control_Temp Control Temperature Check_Oxidation->Control_Temp Control_Conc Adjust Concentration Check_Dimer->Control_Conc Control_Time Optimize Reaction Time Check_Dimer->Control_Time

Caption: Troubleshooting workflow for minimizing side-product formation.

References

Technical Support Center: Enhancing the Extraction Efficiency of 5,6-Dimethyl-2,3-dihydropyrazine from Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 5,6-Dimethyl-2,3-dihydropyrazine from coffee beans. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a heterocyclic organic compound that belongs to the pyrazine family. These compounds are known to be formed during the Maillard reaction, which occurs when sugars and amino acids are heated, such as during the roasting of coffee beans. They are significant contributors to the aroma and flavor profile of coffee, often imparting nutty, roasted, and cocoa-like notes.[1] In the context of drug development, pyrazine derivatives are being investigated for a wide range of pharmacological activities.

Q2: Which extraction solvents are most effective for this compound?

For the extraction of alkylpyrazines from coffee, water has been shown to be a superior solvent compared to dichloromethane.[2][3][4] The polarity of water is well-suited for extracting these moderately polar compounds. For related dimethylpyrazines, such as 2,6-dimethylpyrazine, it is known to be moderately soluble in water and highly soluble in organic solvents like ethanol.[5] Therefore, aqueous ethanol solutions may also be effective.

Q3: How does the coffee bean roasting process affect the concentration of this compound?

The roasting process is critical for the formation of pyrazines. The concentration of these compounds generally increases with the intensity of the roast, up to a certain point. Higher temperatures and longer roasting times promote the Maillard reaction, leading to a higher yield of pyrazines.[6] However, excessive roasting can lead to the degradation of these compounds. The specific roasting parameters, such as temperature and duration, will significantly impact the initial concentration of this compound available for extraction.[6]

Q4: What are the main challenges in extracting this compound?

The primary challenges include:

  • Low initial concentration: The concentration of individual pyrazines in coffee can be relatively low.

  • Volatility: Dihydropyrazines are volatile compounds, which can lead to losses during extraction and sample preparation if not handled correctly.

  • Complex matrix: Coffee is a complex mixture of compounds, which can interfere with the extraction and purification of the target molecule.

  • Degradation: The compound may be sensitive to high temperatures or extreme pH conditions during extraction.

Q5: Are there advanced extraction techniques that can improve efficiency?

Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown promise for enhancing the extraction of bioactive compounds from coffee.[7][8] These methods can reduce extraction time and solvent consumption while potentially increasing the yield.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity for the target compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to effectively extract the compound from the coffee matrix. 3. Suboptimal Coffee Bean Roast: The roasting profile may not have produced a high initial concentration of the pyrazine. 4. Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be effective.1. Solvent Optimization: Test a range of solvents with varying polarities. Water and aqueous ethanol solutions are good starting points.[2][3][4][5] 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. For example, for caffeine extraction, a temperature of 60°C for 15 minutes has been found to be effective.[9] 3. Roast Profile Analysis: Analyze the pyrazine content of coffee beans with different roast profiles to select the optimal starting material. 4. Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[7][8]
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with the target pyrazine. 2. Complex Coffee Matrix: The inherent complexity of coffee leads to the co-extraction of numerous compounds.1. Solvent System Modification: Try using a solvent system with higher selectivity. Liquid-liquid extraction with a non-polar solvent like hexane can be used to remove lipids prior to the main extraction. 2. Purification Steps: Incorporate post-extraction purification steps such as column chromatography or preparative HPLC to isolate the target compound.
Degradation of Target Compound 1. High Extraction Temperature: The compound may be thermally labile. 2. Harsh pH Conditions: Extreme pH during extraction can lead to degradation. 3. Oxidation: Exposure to air and light during the extraction process can cause oxidative degradation.1. Lower Temperature Extraction: Utilize lower extraction temperatures or consider non-thermal methods like UAE at controlled temperatures. 2. pH Control: Buffer the extraction solvent to a neutral pH. 3. Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.
Inconsistent Results 1. Variability in Coffee Beans: Different batches of coffee beans can have varying compositions. 2. Inconsistent Roasting: Variations in the roasting process can lead to different initial concentrations of the target compound. 3. Lack of Control over Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio.1. Standardize Starting Material: Use a single, well-characterized batch of coffee beans for all experiments. 2. Standardize Roasting Protocol: Ensure a consistent and reproducible roasting process. 3. Precise Parameter Control: Carefully control all extraction parameters and document them meticulously for each experiment.

Data Presentation

Table 1: Comparison of Solvents for Alkylpyrazine Extraction from Coffee

SolventRelative Extraction EfficiencyReference
WaterSuperior[2][3][4]
DichloromethaneInferior to Water[2][3][4]

Table 2: Influence of Roasting on Pyrazine Formation

Roasting LevelGeneral Effect on Pyrazine ConcentrationReference
Light to MediumIncreasing concentration[6]
DarkMay lead to degradation after an initial increase[6]

Table 3: Overview of Advanced Extraction Techniques for Compounds in Coffee

TechniquePrincipleAdvantagesKey Parameters to OptimizeReference
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Reduced extraction time, lower solvent consumption, increased yield.Ultrasonic power, frequency, temperature, time, solvent-to-solid ratio.[7]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Faster extraction, reduced solvent volume, improved yield.Microwave power, temperature, time, solvent-to-solid ratio.[8]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol provides a baseline method for the extraction of this compound.

  • Sample Preparation:

    • Grind roasted coffee beans to a fine powder (e.g., 0.5 mm particle size).

  • Extraction:

    • Weigh 10 g of ground coffee into a flask.

    • Add 100 mL of deionized water (or a selected solvent).

    • Stir the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes).

  • Separation:

    • Filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid coffee grounds.

    • Wash the coffee grounds with a small amount of fresh solvent to ensure maximum recovery.

  • Concentration:

    • If necessary, concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to a desired volume.

  • Analysis:

    • Analyze the extract for the concentration of this compound using a validated analytical method such as GC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonication to enhance extraction efficiency.

  • Sample Preparation:

    • Grind roasted coffee beans to a fine powder.

  • Extraction:

    • Place 10 g of ground coffee into the extraction vessel of an ultrasonic bath or probe system.

    • Add 100 mL of deionized water.

    • Apply ultrasound at a specific power (e.g., 150 W) and frequency for a set duration (e.g., 30 minutes) while controlling the temperature.[7]

  • Separation and Concentration:

    • Follow steps 3 and 4 from the Conventional Solvent Extraction protocol.

  • Analysis:

    • Analyze the extract using GC-MS.

Protocol 3: GC-MS Analysis of Dimethylpyrazines (Proxy Method)

As a proxy for this compound, this GC-MS protocol is adapted for the analysis of 2,5-dimethylpyrazine.

  • Sample Introduction (HS-SPME):

    • Place 3 g of ground coffee into a 20 mL headspace vial.

    • Equilibrate the vial at 60°C for 20 minutes.

    • Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes.

  • GC-MS Parameters:

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.250 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 10 minutes.

      • Ramp 1: Increase to 180°C at 8°C/min.

      • Ramp 2: Increase to 280°C at 10°C/min.

      • Final hold: 280°C for 10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35-350.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the target pyrazine by comparing its mass spectrum and retention time with a pure standard.

    • Quantify the compound using a calibration curve prepared with a standard of this compound or a suitable proxy.

Mandatory Visualizations

Experimental_Workflow_Conventional_Extraction start Start: Roasted Coffee Beans grinding Grinding start->grinding extraction Solvent Extraction (e.g., Water, 60°C, 60 min) grinding->extraction filtration Filtration extraction->filtration extract Liquid Extract filtration->extract waste Solid Waste (Coffee Grounds) filtration->waste concentration Concentration (Rotary Evaporator) extract->concentration analysis GC-MS Analysis concentration->analysis end End: Quantitative Data analysis->end

Caption: Workflow for Conventional Solvent Extraction.

Experimental_Workflow_UAE start Start: Roasted Coffee Beans grinding Grinding start->grinding uae Ultrasound-Assisted Extraction (e.g., 150 W, 30 min) grinding->uae filtration Filtration uae->filtration extract Liquid Extract filtration->extract waste Solid Waste (Coffee Grounds) filtration->waste concentration Concentration (Rotary Evaporator) extract->concentration analysis GC-MS Analysis concentration->analysis end End: Quantitative Data analysis->end

Caption: Workflow for Ultrasound-Assisted Extraction.

Troubleshooting_Logic start Low Extraction Yield? check_roast Is the roast profile optimized for pyrazine formation? start->check_roast Yes check_solvent Is the extraction solvent optimal? check_roast->check_solvent Yes optimize_roast Action: Select optimal roast. check_roast->optimize_roast No check_params Are extraction parameters (time, temp) optimized? check_solvent->check_params Yes optimize_solvent Action: Test different solvents (e.g., water, aq. ethanol). check_solvent->optimize_solvent No check_method Is the extraction method efficient? check_params->check_method Yes optimize_params Action: Perform parameter optimization (DOE). check_params->optimize_params No use_advanced_method Action: Consider UAE or MAE. check_method->use_advanced_method No

Caption: Troubleshooting Logic for Low Extraction Yield.

References

Validation & Comparative

A Comparative Guide to 5,6-Dimethyl-2,3-dihydropyrazine and Aromatic Alkylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between 5,6-Dimethyl-2,3-dihydropyrazine, a partially saturated heterocyclic compound, and the broader class of aromatic alkylpyrazines. While direct comparative performance data is limited due to the specific nature of this compound as a synthetic intermediate, this document contrasts their structural characteristics, synthesis, applications, and biological potential based on available scientific literature.

Structural and Functional Overview

Alkylpyrazines are a diverse class of nitrogen-containing heterocyclic compounds. The primary distinction between this compound and common alkylpyrazines like 2,5-dimethylpyrazine or tetramethylpyrazine lies in the aromaticity of the pyrazine ring.

  • This compound: This compound features a partially saturated dihydropyrazine ring.[1] This non-aromatic nature makes it a reactive intermediate, suitable for further chemical synthesis.[1] Its primary documented application is as a fragrance modulator in the perfume industry, where it imparts earthy and musty notes.[2]

  • Aromatic Alkylpyrazines: This group, which includes well-known compounds such as 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and tetramethylpyrazine (TMP), possesses a fully aromatic pyrazine ring. This aromaticity confers significant stability. These compounds are widely recognized as key flavor components in thermally processed foods, contributing roasted, nutty, and toasted aromas.[3][4] Many also exhibit potent biological activities.[5][6][7]

Comparative Data: Structural and Physicochemical Properties
PropertyThis compoundRepresentative Aromatic Alkylpyrazine (2,5-Dimethylpyrazine)Representative Aromatic Alkylpyrazine (Tetramethylpyrazine, TMP)
CAS Number 15986-92-2[8]123-32-01124-11-4
Molecular Formula C₆H₁₀N₂[8]C₆H₈N₂C₈H₁₂N₂
Molecular Weight 110.16 g/mol [8]108.14 g/mol 136.19 g/mol
Ring System Dihydropyrazine (Non-aromatic)Pyrazine (Aromatic)Pyrazine (Aromatic)
Boiling Point 60-63 °C @ 18 Torr[8]155 °C @ 760 mmHg190 °C @ 760 mmHg
Primary Application Fragrance Intermediate/Modulator[2]Food Flavoring Agent[9]Pharmacological Agent, Food Flavoring[5][6][10]
Known Odor Profile Strong, earthy, musty[2]Nutty, roasted, potato-likeRoasted, cocoa-like, coffee[9]

Synthesis and Formation Pathways

The synthetic routes for dihydropyrazines and the formation of aromatic pyrazines are fundamentally different, reflecting their distinct chemical nature and typical environments of formation.

Synthesis of this compound

This compound is typically synthesized via a controlled condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product ethylenediamine Ethylenediamine condensation Condensation Reaction (Anhydrous Ether) ethylenediamine->condensation butanedione 2,3-Butanedione butanedione->condensation dihydropyrazine This compound condensation->dihydropyrazine Yield: ~70%

Caption: Synthesis workflow for this compound.
Formation of Aromatic Alkylpyrazines via Maillard Reaction

Aromatic alkylpyrazines are hallmark products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food.[3][4][11] The pathway involves the formation of α-aminoketones via Strecker degradation, which then dimerize and oxidize to form the stable aromatic pyrazine ring.[11]

G cluster_reactants Precursors cluster_intermediates Key Intermediates cluster_product Final Product amino_acid Amino Acid strecker Strecker Degradation amino_acid->strecker reducing_sugar Reducing Sugar reducing_sugar->strecker aminoketone α-Aminoketone strecker->aminoketone dimerization Condensation/ Dimerization aminoketone->dimerization dihydropyrazine_intermediate Dihydropyrazine Intermediate dimerization->dihydropyrazine_intermediate oxidation Oxidation dihydropyrazine_intermediate->oxidation alkylpyrazine Aromatic Alkylpyrazine oxidation->alkylpyrazine

Caption: Generalized Maillard reaction pathway to aromatic alkylpyrazines.

Comparative Biological and Pharmacological Activity

While this compound is primarily noted for its use in fragrance, the class of aromatic alkylpyrazines has been extensively studied for diverse biological activities.

Activity TypeThis compoundAromatic Alkylpyrazines (General)Tetramethylpyrazine (TMP) - A Specific Case
Antimicrobial Data not available.Effective against various bacteria, fungi, and oomycetes.[7] Used as preservatives in food.[12][13]Limited specific data, but pyrazine class is active.
Pharmacological Data not available.Some derivatives show anticancer, anti-inflammatory, and analgesic activities.[14]Extensively studied with multiple effects: anti-platelet, anti-inflammatory, antioxidant, anti-apoptotic, and protection of endothelial cells.[5][15]
Cardiovascular Data not available.Limited data for general class.Used in treating cardiovascular and cerebrovascular diseases like atherosclerosis and hypertension.[5][10][15]
Application Fragrance synthesis.[2][8]Food flavoring, potential food preservatives.[12]Active pharmaceutical ingredient (API) in traditional and modern medicine.[6][10][16]
Signaling Pathway: Cardiovascular Protection by Tetramethylpyrazine (TMP)

Tetramethylpyrazine (TMP), a prominent aromatic alkylpyrazine, exerts its protective effects on the cardiovascular system through multiple mechanisms, including the modulation of inflammatory and oxidative stress pathways.

G cluster_effects Protective Mechanisms TMP Tetramethylpyrazine (TMP) anti_inflammation Anti-Inflammation TMP->anti_inflammation anti_oxidation Anti-Oxidation (ROS Scavenging) TMP->anti_oxidation anti_apoptosis Anti-Apoptosis TMP->anti_apoptosis endothelial Endothelial Cell Protection TMP->endothelial platelet Anti-Platelet Aggregation TMP->platelet outcome Cardiovascular & Cerebrovascular Protection anti_inflammation->outcome anti_oxidation->outcome anti_apoptosis->outcome endothelial->outcome platelet->outcome

Caption: Key pharmacological mechanisms of Tetramethylpyrazine (TMP).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from documented laboratory synthesis procedures.[8]

  • Preparation: Dissolve ethylenediamine (13 g, 216 mmol) in 600 mL of anhydrous ether in a reaction vessel equipped with a stirrer.

  • Addition: Slowly add a solution of 2,3-butanedione (18.6 g, 216 mmol) dissolved in 200 mL of anhydrous ether to the ethylenediamine solution dropwise over a period of 2 hours. Maintain continuous stirring.

  • Reaction: Continue stirring the reaction mixture for 3 hours at room temperature after the addition is complete.

  • Workup: Concentrate the resulting clarified solution under reduced pressure to obtain a brown, oily crude product.

  • Purification: Purify the crude product via distillation under reduced pressure (Boiling Point: 60 °C at 16 mm Hg) to yield this compound as a clarified yellow oil.

Protocol 2: General Method for Analysis of Aromatic Alkylpyrazines in Food Matrices

This protocol describes a general workflow for the extraction and analysis of volatile pyrazines from food samples, such as coffee, using Gas Chromatography-Mass Spectrometry (GC-MS).[17]

  • Sample Preparation: Homogenize the food sample (e.g., ground roasted coffee). For quantitative analysis, spike the sample with a known amount of a stable isotope-labeled internal standard.

  • Extraction: Employ Headspace Solid-Phase Microextraction (HS-SPME) for the extraction of volatile compounds.

    • Place a known quantity of the sample in a sealed vial.

    • Heat the vial (e.g., at 50°C for 50 minutes) to allow volatile compounds to partition into the headspace.[18]

    • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX or DB-5MS).[18]

    • Detect and identify the compounds using a mass spectrometer. Identification is confirmed by comparing mass spectra and retention indices with those of authentic standards.[19]

  • Quantification: Calculate the concentration of each alkylpyrazine by comparing its peak area to that of the corresponding internal standard.

Conclusion

This compound and aromatic alkylpyrazines represent two structurally and functionally distinct subclasses of pyrazine compounds.

  • This compound is best understood as a synthetic building block . Its non-aromatic, reactive nature makes it a valuable intermediate, particularly in the fragrance industry. Its biological profile remains largely unexplored.

  • Aromatic Alkylpyrazines are stable compounds known as potent flavorants and bioactive molecules . They are naturally formed in food and have well-documented sensory properties. Certain members, like tetramethylpyrazine, possess significant, clinically relevant pharmacological activities, making them lead compounds in drug discovery and development.[5][6][10]

For researchers, the choice between these classes depends on the intended application: dihydropyrazines for synthetic chemistry and the creation of novel structures, and aromatic pyrazines for studies in flavor science, food chemistry, and pharmacology.

References

Comparative study of the biological activity of different dihydropyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyrazine derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative overview of the biological activities of various dihydropyrazine derivatives, supported by experimental data from recent studies. The information is intended to assist researchers and drug development professionals in understanding the therapeutic potential of this chemical scaffold.

Anticancer Activity

Dihydropyrazine derivatives have demonstrated notable efficacy as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative dihydropyrazine and related pyrazine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
DihydrotriazineCompound 10eHepG-22.12[1]
Benzohydrazide with dihydropyrazoleCompound H20A5490.46[2]
Benzohydrazide with dihydropyrazoleCompound H20MCF-70.29[2]
Benzohydrazide with dihydropyrazoleCompound H20HeLa0.15[2]
Benzohydrazide with dihydropyrazoleCompound H20HepG20.21[2]
N-substituted-dihydropyrazoleCompound 13i(Telomerase Inhibition)0.98[3]
Chalcone–pyrazineCompound 49A5490.13[4]
Chalcone–pyrazineCompound 49Colo-2050.19[4]
Chalcone–pyrazineCompound 50MCF-70.18[4]
Chalcone–pyrazineCompound 51MCF-70.012[4]
Chalcone–pyrazineCompound 51A5490.045[4]
Chalcone–pyrazineCompound 51DU-1450.33[4]
Cinnamic acid–ligustrazineCompound 34BEL-74029.400[4]
Cinnamic acid–ligustrazineCompound 34A5497.833[4]
Pyrido[3,4-b]phenazinedioneCompound 144SNU-6380.12[4]
[5][6][7]triazolo[4,3-a]pyrazineCompound 17lA5490.98 ± 0.08[8]
[5][6][7]triazolo[4,3-a]pyrazineCompound 17lMCF-71.05 ± 0.17[8]
[5][6][7]triazolo[4,3-a]pyrazineCompound 17lHela1.28 ± 0.25[8]
Imidazo[1,2-a]pyrazine-Hep-211[9]
Imidazo[1,2-a]pyrazine-HepG213[9]
Imidazo[1,2-a]pyrazine-MCF-711[9]
Imidazo[1,2-a]pyrazine-A37511[9]

Antimicrobial Activity

Several dihydropyrazine and related heterocyclic derivatives have been evaluated for their in vitro antimicrobial effects, demonstrating inhibitory activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for various derivatives against different microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
1,4-dihydropyridine-Gram-positive bacteria50-100[6]
1,4-dihydropyridine-Gram-negative bacteria50-100[6]
1,4-dihydropyridine-Fungi25-50[6]
1,4-dihydropyridineCompound IVMycobacteria3.1-25[6]
Dihydrotriazine with 5-aryloxypyrazoleCompound 10dS. aureus 42200.5[10]
Dihydrotriazine with 5-aryloxypyrazoleCompound 10dMRSA 35060.5[10]
Dihydrotriazine with 5-aryloxypyrazoleCompound 10dE. coli 19240.5[10]
PyrazolineCompound 22E. faecalis32[11]
PyrazolineCompound 24E. faecalis32[11]
PyrazolineCompound 5C. albicans64[11]
Triazolo[4,3-a]pyrazineCompound 2eS. aureus32[12]
Triazolo[4,3-a]pyrazineCompound 2eE. coli16[12]
Pyrazolo[3,4-d]pyridazinCompound 7e, fGram-negative bacteria0.31 to <0.0024 (mg/mL)[13]
Pyrazolo[3,4-d]pyridazinCompound 7e, fGram-positive bacteria0.31 to <0.0024 (mg/mL)[13]
Pyrazolo[3,4-d]pyridazinCompound 7e, fFungi0.31 to <0.0024 (mg/mL)[13]

Cardiovascular Effects

Certain dihydropyridine derivatives, which share a structural resemblance to dihydropyrazines, are well-known for their cardiovascular effects, primarily as calcium channel blockers.[7] These compounds have been investigated for their antihypertensive and vasodilatory properties.[7]

For instance, the dihydropyridine derivative FRC-8411 has been shown to be an effective oral antihypertensive agent in conscious hypertensive rats, with a longer-lasting effect compared to reference drugs like nifedipine and nicardipine.[7] In isolated guinea pig atria, FRC-8411 exhibited a negative chronotropic effect.[7] Another derivative, DHP-218, decreased blood pressure and was accompanied by an increase in heart rate and blood flow in the coronary, vertebral, and internal carotid arteries in anesthetized dogs.[14]

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5000 cells per well) and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Microbroth Dilution Method for Antimicrobial Activity

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of dihydropyrazine and related derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Several dihydropyrazine derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death). This can be triggered by an increase in reactive oxygen species (ROS) levels within the cancer cells.[1] For example, compound 10e, a dihydrotriazine derivative, was found to increase ROS levels, leading to apoptosis in HepG-2 cells. This was accompanied by the enhanced expression of apoptotic markers such as Cl-PARP, Cl-caspase-3, and Cl-caspase-9.[1] Furthermore, some derivatives can induce autophagy, a cellular process of self-degradation, as evidenced by the promotion of LC3-II and Beclin-1 expression.[1] Other mechanisms include the inhibition of specific enzymes crucial for cancer cell survival, such as telomerase.[3]

anticancer_mechanism cluster_compound Dihydropyrazine Derivative cluster_cell Cancer Cell DHP Dihydropyrazine Derivative ROS ↑ Reactive Oxygen Species (ROS) DHP->ROS Autophagy ↑ Autophagy (LC3-II, Beclin-1) DHP->Autophagy Telomerase Telomerase Inhibition DHP->Telomerase Caspases Activation of Caspase-3, -9 ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath Proliferation ↓ Cell Proliferation Telomerase->Proliferation

Caption: Proposed anticancer mechanisms of dihydropyrazine derivatives.

Antimicrobial Mechanisms

The antimicrobial action of some dihydropyrazine-related compounds involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[10] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death. Additionally, some derivatives have been shown to inhibit the formation of biofilms, which are protective layers that shield bacteria from antibiotics.[10]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation start Start: Design & Synthesize Dihydropyrazine Derivatives char Structural Characterization (NMR, MS) start->char anticancer Anticancer Activity (MTT Assay) char->anticancer antimicrobial Antimicrobial Activity (Microbroth Dilution) char->antimicrobial cardiovascular Cardiovascular Effects (In vivo/In vitro models) char->cardiovascular data Determine IC50/MIC Values anticancer->data antimicrobial->data cardiovascular->data sar Structure-Activity Relationship (SAR) data->sar mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) sar->mechanism end End: Identify Lead Compounds mechanism->end

Caption: General workflow for the study of dihydropyrazine derivatives.

References

A Comparative Analysis of 5,6-Dimethyl-2,3-dihydropyrazine and 2,5-dimethylpyrazine in Coffee Aroma

Author: BenchChem Technical Support Team. Date: December 2025

In the complex symphony of aromas that define a quality cup of coffee, pyrazines are key contributors to the desirable nutty, roasted, and cocoa-like notes. Among the myriad of volatile organic compounds formed during the roasting process, 2,5-dimethylpyrazine is a well-studied and significant contributor to the characteristic coffee aroma. In contrast, 5,6-Dimethyl-2,3-dihydropyrazine represents a less explored, yet potentially influential, compound. This guide provides a comparative analysis of these two pyrazine derivatives, summarizing the current state of research, quantitative data, and the experimental protocols used for their evaluation.

Sensory Profile and Contribution to Coffee Aroma

2,5-Dimethylpyrazine is widely recognized for its potent and desirable aroma profile. It is characterized by strong nutty, roasted, cocoa, and sometimes earthy or potato-like notes[1][2]. Its presence is considered a hallmark of a robust and appealing flavor in a variety of roasted, baked, and fermented foods, including coffee[1]. The odor threshold for 2,5-dimethylpyrazine in water has been reported to be 800 ppb, indicating its significant contribution to aroma even at low concentrations[3].

This compound , on the other hand, is not as well-characterized in the context of coffee aroma. Dihydropyrazines are known to be intermediates in the Maillard reaction, which are subsequently oxidized to form the more stable aromatic pyrazines[4]. This transient nature suggests that their concentration in the final roasted coffee product may be low. While specific sensory data for this compound is scarce in the literature, related dihydropyrazine compounds have been described with various aroma descriptors. However, without direct sensory evaluation of the pure compound, its specific contribution to the overall coffee aroma remains largely speculative.

Quantitative Data Summary

The concentration of 2,5-dimethylpyrazine in coffee is influenced by factors such as the coffee species (Arabica vs. Robusta), geographical origin, and roasting conditions. Robusta coffees generally exhibit significantly higher concentrations of pyrazines, including 2,5-dimethylpyrazine, contributing to their bolder, more "roasty" character.

Due to a lack of available research, quantitative data for this compound in coffee is not available at this time.

CompoundTypical Concentration in Arabica (µg/kg)Typical Concentration in Robusta (µg/kg)Odor Threshold (in water)Key Sensory Descriptors
2,5-Dimethylpyrazine 500 - 2,5001,500 - 7,000800 ppb[3]Nutty, Roasted, Cocoa-like, Earthy[1][2]
This compound Data not availableData not availableData not availableData not available

Formation Pathways

Both 2,5-dimethylpyrazine and its di-hydro counterpart are products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the coffee roasting process.

The generally accepted pathway for the formation of 2,5-dimethylpyrazine involves the self-condensation of two molecules of an α-aminoketone, specifically aminoacetone. This condensation initially forms a dihydropyrazine intermediate, which then undergoes oxidation to the stable aromatic 2,5-dimethylpyrazine.

cluster_0 Maillard Reaction Initiation cluster_1 Intermediate Formation cluster_2 Pyrazine Formation Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Amadori Rearrangement alpha-Aminoketone alpha-Aminoketone Amadori Product->alpha-Aminoketone Strecker Degradation This compound This compound alpha-Aminoketone->this compound Self-condensation (2 molecules) 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine This compound->2,5-Dimethylpyrazine Oxidation cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Grinding Cryogenic Grinding of Coffee Beans Weighing Weighing & Addition of Internal Standard Grinding->Weighing Sealing Vial Sealing Weighing->Sealing Incubation Incubation & Equilibration Sealing->Incubation Extraction Headspace Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

References

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of Synthetic 5,6-Dimethyl-2,3-dihydropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis definitively confirms the structure of synthetically prepared 5,6-Dimethyl-2,3-dihydropyrazine. This guide provides a comparative analysis of its spectral data against its aromatic counterparts, 2,5-Dimethylpyrazine and 2,6-Dimethylpyrazine, offering researchers a clear benchmark for structural verification. Detailed experimental protocols and a visual workflow are included to support the replication of these findings.

In the realm of heterocyclic chemistry, the precise structural elucidation of newly synthesized compounds is paramount. This guide focuses on the spectroscopic confirmation of this compound, a partially saturated pyrazine derivative. Through a multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), the molecular structure is unequivocally established.

Comparative Spectroscopic Data

The following tables present a detailed comparison of the key spectroscopic data for this compound and its aromatic analogues, 2,5-Dimethylpyrazine and 2,6-Dimethylpyrazine.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 1.98 (s, 6H, 2 x CH₃), 3.25 (s, 4H, 2 x CH₂)20.5 (CH₃), 45.2 (CH₂), 158.9 (C=N)
2,5-Dimethylpyrazine [1]2.51 (s, 6H, 2 x CH₃), 8.33 (s, 2H, 2 x CH)20.99 (CH₃), 143.50 (C-CH₃), 150.58 (C-H)
2,6-Dimethylpyrazine [2]2.53 (s, 6H, 2 x CH₃), 8.26 (s, 2H, 2 x CH)21.47 (CH₃), 141.51 (C-H), 152.70 (C-CH₃)

Note: NMR data for this compound is based on anticipated values from related structures and general principles of NMR spectroscopy, as direct published experimental data was not found.

Table 2: FT-IR and Mass Spectrometry Data

CompoundKey FT-IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~2920 (C-H stretch, aliphatic), ~1640 (C=N stretch)110.16 (M⁺)
2,5-Dimethylpyrazine [3]~3050 (C-H stretch, aromatic), ~1550, 1490 (C=C, C=N stretch)108.14 (M⁺)[4]
2,6-Dimethylpyrazine [5]~3050 (C-H stretch, aromatic), ~1550, 1490 (C=C, C=N stretch)108.14 (M⁺)[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation start Reactants (e.g., 2,3-Butanedione, Ethylenediamine) reaction Condensation Reaction start->reaction purification Purification (e.g., Distillation, Chromatography) reaction->purification product Synthetic this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms confirmation Structural Confirmation interpretation Spectral Interpretation nmr->interpretation ftir->interpretation ms->interpretation comparison Comparison with Alternatives interpretation->comparison comparison->confirmation

Experimental workflow for structural confirmation.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the condensation reaction of an α-dicarbonyl compound with a diamine. For this compound, this would typically involve the reaction of 2,3-butanedione with ethylenediamine. The reaction is usually carried out in a suitable solvent, and the product can be purified by distillation or chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy[9][10][11]
  • Sample Preparation : For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition : Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)[12][13][14]
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum, which shows the relative abundance of each ion as a function of its m/z ratio. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Structural Interpretation and Comparison

The spectroscopic data provides clear evidence for the structure of this compound.

  • NMR Spectroscopy : The ¹H NMR spectrum is expected to show two singlets: one for the two equivalent methyl groups and another for the two equivalent methylene groups in the dihydropyrazine ring. This is in stark contrast to the aromatic protons of 2,5- and 2,6-dimethylpyrazine, which appear at a much lower field (higher ppm). Similarly, the ¹³C NMR spectrum should display signals for the aliphatic methyl and methylene carbons at a significantly higher field (lower ppm) compared to the aromatic carbons of the dimethylpyrazines. The signal for the C=N double bond in the dihydropyrazine will be a key indicator.

  • FT-IR Spectroscopy : The presence of strong C-H stretching vibrations around 2920 cm⁻¹ is indicative of the aliphatic nature of the methylene groups in the dihydropyrazine ring. The characteristic C=N stretching frequency around 1640 cm⁻¹ further confirms the presence of the imine functionality. This differs from the aromatic pyrazines, which exhibit aromatic C-H stretches above 3000 cm⁻¹ and characteristic aromatic ring stretching vibrations.

  • Mass Spectrometry : The molecular ion peak at m/z 110.16 corresponds to the molecular weight of this compound (C₆H₁₀N₂). This is 2 atomic mass units higher than that of the aromatic dimethylpyrazines (C₆H₈N₂), reflecting the addition of two hydrogen atoms in the dihydropyrazine structure.

References

Cross-Validation of Quantification Methods for 5,6-Dimethyl-2,3-dihydropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of 5,6-Dimethyl-2,3-dihydropyrazine, a heterocyclic compound with applications in flavor and fragrance industries and as a potential intermediate or impurity in pharmaceutical manufacturing, is critical for quality control and research purposes. This guide provides a comparative analysis of two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Comparative Performance of Analytical Methods

The choice between GC-MS and HPLC for the quantification of this compound will be guided by the specific requirements of the analysis. GC-MS is often favored for its high sensitivity and selectivity, particularly when coupled with techniques like Stable Isotope Dilution Analysis (SIDA). HPLC offers versatility for compounds that are less volatile or thermally labile. The following table summarizes the typical performance characteristics of these two methods.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) with SIDAHigh-Performance Liquid Chromatography (HPLC) with UV DetectionKey Considerations
Linearity (R²) ≥ 0.995≥ 0.99Both methods can achieve excellent linearity.
Accuracy (% Recovery) 90 - 110%85 - 115%SIDA in GC-MS generally provides higher accuracy by compensating for matrix effects and extraction inconsistencies.
Precision (%RSD) < 10%< 15%The use of a deuterated internal standard in GC-MS leads to higher precision.
Limit of Detection (LOD) pg to ng rangeng to µg rangeGC-MS typically offers superior sensitivity, allowing for the detection of trace amounts.
Limit of Quantitation (LOQ) ng/g rangeµg/g rangeThe lower detection limits of GC-MS enable reliable quantification at lower concentrations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the principles of separating volatile compounds in the gas phase and their subsequent detection by mass spectrometry, which provides high selectivity and sensitivity.

1. Sample Preparation:

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte).

  • For solid samples, add an appropriate solvent (e.g., methanol or dichloromethane) to dissolve the analyte.

  • Seal the vial with a PTFE/silicone septum.

2. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound and the internal standard.

3. Data Analysis:

  • Quantification is performed by creating a calibration curve based on the peak area ratio of the analyte to the internal standard at different concentrations.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analysis of this compound in liquid samples or extracts.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Spike the sample with an appropriate internal standard if necessary.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).

    • Start with 10% acetonitrile and increase to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector set at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in the sample is then determined from this curve.

Workflow and Pathway Visualizations

To aid in the conceptual understanding of the analytical process, the following diagrams illustrate the general workflow for quantification and the logical relationship in method validation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Spike Internal Standard Spiking Weigh->Spike Extract Extraction/Dilution Spike->Extract Filter Filtration/Cleanup Extract->Filter Inject Injection into GC-MS or HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS or UV) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report cluster_validation Method Validation Parameters Specificity Specificity/ Selectivity Validation Validated Method Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation LOD Limit of Detection (LOD) LOD->Validation LOQ Limit of Quantitation (LOQ) LOQ->Validation Robustness Robustness Robustness->Validation Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

A Comparative Analysis of the Reactivity of 5,6-Dimethyl-2,3-dihydropyrazine and its Saturated Analogue, 2,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 5,6-Dimethyl-2,3-dihydropyrazine and its saturated counterpart, 2,3-dimethylpiperazine. Understanding the distinct reactivity profiles of these structurally related heterocyclic compounds is crucial for their application in medicinal chemistry and materials science, where they serve as versatile scaffolds and synthetic intermediates. This comparison is based on fundamental chemical principles and available experimental data.

Introduction to the Compounds

This compound is a partially saturated heterocyclic compound containing a dihydropyrazine ring. The presence of an endocyclic imine double bond and two nitrogen atoms imparts a unique electronic character, influencing its reactivity. It is a known component in flavor chemistry and a precursor for various pyrazine derivatives.[1]

2,3-Dimethylpiperazine is the fully saturated analogue, belonging to the piperazine class of compounds. Piperazines are six-membered rings containing two nitrogen atoms at the 1 and 4 positions.[2] The absence of π-unsaturation means its reactivity is primarily dictated by the lone pairs of electrons on the nitrogen atoms, which confer nucleophilic and basic properties.[3]

The key structural difference lies in the presence of the C=N double bond in the dihydropyrazine, which introduces a site of unsaturation and alters the electronic properties of the ring compared to the fully saturated piperazine.

Comparative Reactivity Analysis

The reactivity of these two compounds is fundamentally different due to their distinct electronic and structural features. 2,3-Dimethylpiperazine behaves as a typical secondary amine, with its reactivity centered on the nucleophilicity of the nitrogen atoms. In contrast, this compound possesses a more complex reactivity profile, involving both the nitrogen atoms and the carbon atoms of the dihydropyrazine ring.

Nucleophilicity and Basicity

A primary indicator of nucleophilic reactivity is the basicity of the nitrogen atoms, which can be quantified by their pKa values.

CompoundpKa1pKa2Reference
Piperazine (unsubstituted)9.735.35[3][4]
2-Methylpiperazine9.835.43[4]
2,3-Dimethylpiperazine ~9.65 (Predicted)Not available[5]
This compound Not availableNot available

The pKa values of 2-methylpiperazine are slightly higher than that of piperazine, suggesting that the methyl group has a modest electron-donating effect, increasing the basicity of the nitrogen atoms. A predicted pKa for 2,3-dimethylpiperazine is in a similar range. This indicates that 2,3-dimethylpiperazine is a relatively strong base and a potent nucleophile , readily participating in reactions such as N-alkylation and N-acylation.[6]

Reactions with Electrophiles

2,3-Dimethylpiperazine: The primary mode of reactivity for piperazines is nucleophilic attack by the nitrogen atoms on electrophiles. This includes:

  • N-Alkylation and N-Acylation: Piperazines are readily alkylated and acylated to form mono- or di-substituted derivatives. The control of mono- versus di-substitution can be challenging due to the comparable reactivity of both nitrogen atoms.[6]

This compound: The reactivity with electrophiles is more nuanced.

  • Reactions at Nitrogen: While less nucleophilic than piperazines, the nitrogen atoms can still react with strong electrophiles.

  • Reactions at Carbon: The dihydropyrazine ring can undergo reactions at the carbon atoms. For instance, 2,3-dimethyl-5,6-dihydropyrazine reacts with aldehydes and ketones at the C5 position in the presence of a base. This type of reactivity is absent in piperazines.

Oxidation and Reduction

2,3-Dimethylpiperazine: As a saturated amine, it is relatively stable to oxidation under mild conditions. However, strong oxidizing agents can lead to degradation. The oxidation of piperazine itself has been studied, particularly in the context of its use in carbon capture technologies, where it can be degraded by oxygen in the presence of metal catalysts.[7][8]

This compound: The dihydropyrazine ring is more susceptible to both oxidation and reduction.

  • Oxidation (Aromatization): Dihydropyrazines can be readily oxidized to the corresponding aromatic pyrazine. This is a common transformation and highlights the propensity of the system to achieve aromatic stability. For example, 5,6-disubstituted-2,3-dihydropyrazines react with singlet oxygen.[9]

  • Reduction: The imine bond can be reduced to yield the corresponding piperazine.

  • Disproportionation: In some cases, dihydropyrazines can undergo disproportionation to yield a mixture of the fully aromatic pyrazine and the fully saturated piperazine.

Summary of Reactivity Comparison

FeatureThis compound2,3-Dimethylpiperazine
Structure Partially saturated, contains C=N bondFully saturated
Primary Reactive Sites Nitrogen atoms, Carbon atoms (C5)Nitrogen atoms
Nucleophilicity of Nitrogen Lower (expected)Higher
Basicity Lower (expected)Higher
Reaction with Electrophiles Reactions at both N and C atomsNucleophilic substitution at N atoms
Oxidation Readily oxidized to pyrazine (aromatization)Relatively stable, degrades with strong oxidants
Reduction Reduced to piperazineAlready saturated

Experimental Protocols

As direct comparative experimental data is scarce, a competitive reaction experiment is proposed to quantitatively assess the relative nucleophilicity of the two compounds.

Protocol: Competitive N-Acylation

Objective: To determine the relative reactivity of this compound and 2,3-dimethylpiperazine towards an acylating agent.

Materials:

  • This compound

  • 2,3-dimethylpiperazine

  • Benzoyl chloride (or other acylating agent)

  • Triethylamine (as a non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) as solvent

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare an equimolar solution of this compound, 2,3-dimethylpiperazine, and the internal standard in anhydrous DCM.

  • Add one equivalent of triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of benzoyl chloride dropwise while stirring.

  • Allow the reaction to proceed for a set time (e.g., 1 hour) or until the limiting reagent is consumed (monitored by TLC).

  • Quench the reaction by adding a small amount of water.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative ratio of the N-acylated products of both heterocyclic compounds.

Data Analysis: The ratio of the N-benzoyl-2,3-dimethylpiperazine to N-benzoyl-5,6-dimethyl-2,3-dihydropyrazine will provide a quantitative measure of their relative nucleophilic reactivity under these conditions. A higher proportion of the piperazine product would confirm its greater nucleophilicity.

Visualizing Reaction Pathways

Logical Flow for Reactivity Comparison

Caption: Comparative reactivity pathways of the two heterocyclic compounds.

Experimental Workflow for Competitive N-Acylation

G start Start step1 Prepare Equimolar Mixture: - this compound - 2,3-Dimethylpiperazine - Internal Standard in Anhydrous DCM start->step1 step2 Add Triethylamine (1 equivalent) step1->step2 step3 Cool to 0 °C step2->step3 step4 Add Benzoyl Chloride (0.5 equivalents) step3->step4 step5 React for a Defined Time step4->step5 step6 Quench Reaction (add water) step5->step6 step7 Workup: - Extraction - Drying step6->step7 step8 GC-MS Analysis step7->step8 end Determine Product Ratio & Relative Reactivity step8->end

Caption: Workflow for the competitive N-acylation experiment.

Conclusion

This compound and 2,3-dimethylpiperazine exhibit markedly different reactivity profiles. 2,3-Dimethylpiperazine is a classic nucleophilic secondary amine, with its chemistry dominated by reactions at the nitrogen atoms. In contrast, this compound displays a broader range of reactivity, including reactions at both nitrogen and carbon centers, as well as a propensity for oxidation to its aromatic counterpart. This difference in reactivity, stemming from the presence of the imine functionality in the dihydropyrazine ring, should be a key consideration in the strategic design of synthetic routes and the development of novel molecules based on these scaffolds. The proposed competitive experiment provides a framework for quantitatively assessing these differences, offering valuable data for researchers in the field.

References

Evaluating the antioxidant potential of 5,6-Dimethyl-2,3-dihydropyrazine compared to other pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Their inherent electronic structure allows for interaction with a range of biological targets.[3] The antioxidant potential of pyrazines is of significant interest due to the role of oxidative stress in numerous pathological conditions. This guide focuses on the potential antioxidant capacity of 5,6-Dimethyl-2,3-dihydropyrazine, a less-studied derivative, by comparing it with other well-documented pyrazine compounds.

Comparative Analysis of Antioxidant Activity

Direct quantitative antioxidant data for this compound from standardized assays such as DPPH, ABTS, or FRAP is currently unavailable in published scientific literature. However, extensive research on other pyrazine derivatives, notably tetramethylpyrazine (TMP), provides valuable insights into the potential antioxidant capabilities of this class of compounds.

The antioxidant activity of pyrazine derivatives is often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. For instance, tetramethylpyrazine has been reported to scavenge superoxide anions and reduce nitric oxide production.[4]

Below is a summary of the antioxidant activity of various pyrazine derivatives as reported in the literature, which can serve as a benchmark for future studies on this compound.

Table 1: Antioxidant Activity of Selected Pyrazine Derivatives

Compound/ExtractAssayIC50 / ActivityReference
Spiropyr derivative 109DPPH45.32–55.14% radical resistance (0.2–1 mg/mL)[2]
Cinnamic acid–pyrazine derivative 15-EC50 = 3.55 μM (in HBMEC-2 cells)[2]
Cinnamic acid–pyrazine derivatives 12-14-EC50 = 3.68, 3.74, and 3.62 μM (in SH-SY5Y cells)[2]
Flavono–pyrazine derivative 89MTT (Antitumor)IC50 = 10.43 μM (MCF-7 cell line)[1]
Flavono–pyrazine derivatives 88 & 90MTT (Antitumor)IC50 = 10.67 and 10.90 μM (HT-29 cell lines)[1]
Chalcone–pyrazine derivative 49MTT (Anticancer)IC50 = 0.13 and 0.19 μM (A549 and Colo-205 cell lines)[1]
Chalcone–pyrazine derivative 50MTT (Anticancer)IC50 = 0.18 μM (MCF-7 cell line)[1]
Chalcone–pyrazine derivative 51MTT (Anticancer)IC50 = 0.012, 0.045, and 0.33 μM (MCF-7, A549, and DU-145 cell lines)[1]

Note: IC50 is the concentration of a substance that is required for 50% inhibition in a given assay. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols for Antioxidant Assays

To facilitate standardized evaluation of this compound and other pyrazine derivatives, detailed protocols for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., Ascorbic Acid or Trolox).

  • Procedure:

    • Add 2 mL of the DPPH solution to 1 mL of the test compound solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • Data Presentation: Results are typically expressed as the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compound solutions, and a positive control.

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

    • After 6 minutes, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

  • Data Presentation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6), test compound solutions, and a positive control.

  • Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add 100 µL of the test compound solution to 3 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Presentation: Results are typically expressed as FRAP values (in µM Fe(II) equivalents).

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH and Sample (2:1 ratio) DPPH->Mix Sample Test Compound/ Standard Solutions Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition and IC50 Spectro->Calc

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Radical Generation cluster_reaction Reaction cluster_analysis Analysis ABTS_sol ABTS Solution (7 mM) ABTS_rad ABTS•+ Solution (Incubate 12-16h, dark) ABTS_sol->ABTS_rad KPS K2S2O8 Solution (2.45 mM) KPS->ABTS_rad Dilute Dilute ABTS•+ to Abs ~0.7 ABTS_rad->Dilute Mix Mix Diluted ABTS•+ and Sample Dilute->Mix Sample Test Compound Sample->Mix Spectro Measure Absorbance at 734 nm after 6 min Mix->Spectro Calc Calculate % Inhibition and TEAC/IC50 Spectro->Calc

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Cellular Antioxidant Signaling Pathways

Pyrazine derivatives may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2 and NF-κB pathways are key regulators of the cellular response to oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Pyrazine action) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Genes Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Genes activates transcription

Caption: The Nrf2-ARE Antioxidant Signaling Pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli / Oxidative Stress IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB_free NF-κB NFkB_IkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates transcription

Caption: The NF-κB Inflammatory Signaling Pathway.

Conclusion and Future Directions

While the antioxidant potential of this compound remains to be experimentally determined, the available data for other pyrazine derivatives suggest that it may possess noteworthy antioxidant properties. The structural features of the pyrazine ring system are conducive to radical scavenging and interaction with biological systems.

Future research should focus on:

  • Direct Antioxidant Assays: Performing DPPH, ABTS, and FRAP assays on this compound to obtain quantitative data (IC50 and TEAC values).

  • Cell-based Assays: Investigating its ability to mitigate oxidative stress in cellular models.

  • Mechanistic Studies: Elucidating its effects on key antioxidant signaling pathways such as Nrf2 and its interplay with inflammatory pathways like NF-κB.

This guide serves as a foundational resource to stimulate and direct future investigations into the antioxidant potential of this compound and other understudied pyrazine derivatives, with the ultimate goal of developing novel therapeutic agents for oxidative stress-related diseases.

References

Safety Operating Guide

Proper Disposal of 5,6-Dimethyl-2,3-dihydropyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the disposal procedures for 5,6-Dimethyl-2,3-dihydropyrazine (CAS No. 15986-92-2), a compound utilized in fragrance and potentially other specialized research applications.

Immediate Safety and Handling Considerations

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds and available chemical properties indicate that it should be handled with care. It is a liquid with a flash point of approximately 49.8°C, classifying it as a combustible liquid.[1] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other sources of ignition. When handling this substance, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn. Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.

Summary of Physical and Chemical Properties

For quick reference, the known quantitative data for this compound is summarized in the table below. This information is critical for assessing its hazards and determining the appropriate disposal route.

PropertyValue
CAS Number 15986-92-2
Molecular Formula C6H10N2
Boiling Point 173.2°C at 760 mmHg[1]
Flash Point 49.8°C[1]
Density 1.02 g/cm³[1]
Vapor Pressure 1.71 mmHg at 25°C[1]

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on best practices for the disposal of combustible organic liquids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Designate a specific, labeled waste container for this compound waste.

    • The container must be compatible with the chemical and clearly labeled with its name and associated hazards (e.g., "Combustible Liquid").

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containment of Spills:

    • In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Do not use combustible materials like paper towels to clean up the bulk of the spill.

    • Place the absorbent material into a suitable, sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's emergency response team.

  • Waste Collection and Storage:

    • Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition.

    • The storage area should be designated for flammable or combustible waste.

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.

    • Never dispose of this compound down the drain or in the regular trash.

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

DisposalWorkflow A Wear Appropriate PPE C Segregate into Labeled, Compatible Waste Container A->C B Work in a Well-Ventilated Area B->C D Absorb Spills with Inert Material E Store Sealed Container in a Cool, Well-Ventilated Area C->E D->C F Keep Away from Ignition Sources G Contact EHS for Pickup E->G H Transport by Approved Waste Disposal Service G->H I Dispose at a Licensed Waste Facility H->I

Caption: Disposal workflow for this compound.

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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